molecular formula C20H24 B1169980 Ascosin CAS No. 1402-88-6

Ascosin

Número de catálogo: B1169980
Número CAS: 1402-88-6
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ascosin is a multicomponent aromatic heptaene antibiotic complex produced by Streptomyces canescus with significant research interest due to its high antifungal activity . It belongs to a subgroup of polyene macrolides and is structurally characterized by a macrolide ring containing a heptaene chromophore with cis-trans geometry and an aromatic side chain . The complex primarily consists of three major components, which have been shown to be structurally identical to the main factors of the candicidin and levorin complexes, now commonly referred to as this compound A1, A2 (identical to Candicidin D), and A3 . Its mechanism of action, like that of other polyene macrolides, is based on its ability to bind to ergosterol in fungal cell membranes, resulting in membrane disruption and cell death . This compound exhibits the highest antifungal activity among polyene macrolides, reported to be over an order of magnitude more potent than Amphotericin B, making it a highly valuable compound for studying novel antifungal mechanisms and overcoming multidrug resistance (MDR) in fungi . Research applications include its use as a reference standard in analytical studies, for investigating the structure-activity relationships of aromatic heptaenes, and in explorations of new antifungal therapeutics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Propiedades

Número CAS

1402-88-6

Fórmula molecular

C20H24

Sinónimos

Ascosin

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of L-Ascorbic Acid, a vital water-soluble vitamin. The information presented is intended for a scientific audience and is supported by detailed experimental methodologies and quantitative data.

Chemical Structure and Identification

L-Ascorbic acid, commonly known as Vitamin C, is a sugar acid with the chemical formula C₆H₈O₆.[1][2] Its structure features a five-membered lactone ring with a diol group at positions 2 and 3, which is responsible for its acidic and potent reducing properties.[1] The L-enantiomer is the biologically active form.

  • IUPAC Name: (5R)-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one[1]

  • CAS Number: 50-81-7[1]

  • Molecular Formula: C₆H₈O₆

  • SMILES: O=C1OC(C(O)=C1O)--INVALID-LINK--CO

The presence of the enediol group makes L-ascorbic acid a mild reducing agent and a potent antioxidant, capable of donating electrons to neutralize reactive oxygen species.[1][3]

Physicochemical Properties

A summary of the key quantitative data for L-Ascorbic Acid is presented in the table below.

PropertyValueReference(s)
Molecular Weight 176.12 g/mol [1]
Appearance White to light yellow solid[1]
Melting Point 190 to 192 °C (decomposes)[1]
Solubility in Water 330 g/L[1]
Solubility in Ethanol 20 g/L[1]
Acidity (pKa) pKa₁ = 4.10, pKa₂ = 11.6[1]
Density 1.65 g/cm³[1]

Experimental Protocols

The industrial production of L-Ascorbic Acid has historically been dominated by the Reichstein process, a method that combines chemical and microbial steps.[4][5]

Methodology:

  • Hydrogenation of D-glucose to D-sorbitol: D-glucose is reduced to D-sorbitol using a nickel catalyst under high pressure and temperature.[4]

  • Microbial Oxidation of D-sorbitol to L-sorbose: The bacterium Acetobacter suboxydans is used to selectively oxidize the hydroxyl group at C5 of D-sorbitol to a ketone, yielding L-sorbose.[6]

  • Protection of Hydroxyl Groups: The four hydroxyl groups of L-sorbose are protected by reacting it with acetone in the presence of an acid catalyst to form diacetone-L-sorbose.[4]

  • Oxidation to Diacetone-2-keto-L-gulonic acid: The protected L-sorbose is then oxidized with potassium permanganate to form diacetone-2-keto-L-gulonic acid.[4]

  • Deprotection and Lactonization: The diacetone protecting groups are removed by acid hydrolysis, and the resulting 2-keto-L-gulonic acid undergoes spontaneous cyclization (lactonization) to form L-Ascorbic Acid.[1]

L-Ascorbic acid can be extracted from various plant materials. Modern methods aim to improve efficiency and reduce the degradation of this sensitive molecule.

Methodology: Microwave-Assisted Extraction with Nitrogen Protection

This method enhances the extraction of ascorbic acid from fruits and vegetables by using microwave energy while minimizing oxidation.[7]

  • Sample Preparation: Fresh fruit or vegetable samples are homogenized.

  • Solvent Addition: A weak acid solution (e.g., 0.25% metaphosphoric acid) is added to the sample in a solid-to-liquid ratio of 1:6 to 1:12 (g/mL).[7]

  • Nitrogen Purging: The extraction vessel is purged with nitrogen gas to remove oxygen and prevent oxidative degradation of the ascorbic acid.[7]

  • Microwave Extraction: The sample is subjected to microwave irradiation at a specific power and for a set duration to facilitate the release of ascorbic acid into the solvent.

  • Purification: The extract is cooled, centrifuged to remove solid debris, and the supernatant is collected.[7] Further purification can be achieved by crystallization. A common method involves dissolving the crude extract in hot water, adding a hydrophobic non-solvent like isobutyl alcohol, and distilling the azeotropic mixture of water and the alcohol.[8] This process concentrates the ascorbic acid and induces crystallization.

Biological Signaling and Antioxidant Mechanism

L-Ascorbic acid is a crucial antioxidant that protects cells from damage by reactive oxygen species (ROS).[3][9] It participates in a redox cycle where it donates electrons to neutralize free radicals.

The diagram below illustrates the antioxidant mechanism of L-Ascorbic Acid.

Ascorbic_Acid_Antioxidant_Mechanism cluster_redox Ascorbic Acid Redox Cycle Ascorbate Ascorbate (Reduced Form) ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) MDHA Monodehydroascorbate (Ascorbyl Radical) Ascorbate->MDHA Donates one electron NonRadical Non-Radical Species (e.g., H₂O, O₂) ROS->NonRadical Reduced by Ascorbate MDHA->Ascorbate Regeneration DHA Dehydroascorbic Acid (Oxidized Form) MDHA->DHA Donates a second electron DHA->Ascorbate Regeneration Reductases MDHA and DHA Reductases (e.g., using NADH, GSH)

Caption: Antioxidant mechanism of L-Ascorbic Acid.

L-Ascorbic acid donates a single electron to a reactive oxygen species, forming the relatively stable monodehydroascorbate radical.[10] This radical can then be reduced back to ascorbate by reductases or can donate a second electron to become dehydroascorbic acid.[11] Dehydroascorbic acid can also be enzymatically recycled back to the active, reduced form.[11]

Beyond its antioxidant role, L-Ascorbic acid is an essential cofactor for several enzymes, including prolyl and lysyl hydroxylases, which are critical for the synthesis of collagen.[3] It is also involved in the biosynthesis of carnitine and catecholamines.[12]

References

Ascosin: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascosin is a polyene macrolide antibiotic with significant antifungal properties. First described in 1952, it is produced by actinomycetes of the genus Streptomyces. Structurally, this compound is a complex of related compounds, with its principal active component, this compound A2, being identical to Candicidin D. As a member of the aromatic heptaene subgroup of polyenes, this compound exhibits potent activity against a range of fungi, particularly Candida species. Its mechanism of action involves binding to ergosterol in the fungal cell membrane, leading to membrane disruption and cell death. This technical guide provides a comprehensive overview of the discovery and origin of this compound, its antifungal activity, and detailed experimental protocols for its isolation and purification. Furthermore, it elucidates the biosynthetic pathway of its structural analog, Candicidin, providing a basis for understanding this compound's formation.

Discovery and Origin

This compound was first reported in 1952 as an antifungal antibiotic produced by a streptomycete.[1] Subsequent research revealed that this compound is not a single molecule but rather a complex of structurally related compounds.[2] The primary producing organisms of this class of antibiotics are bacteria belonging to the genus Streptomyces, which are ubiquitous in soil and are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.[3][4]

Modern analytical techniques, including High-Performance Liquid Chromatography-Diode Array Detection-(Electrospray Ionization) Quadrupole-Time-Of-Flight (HPLC-DAD-(ESI)Q-TOF) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, have demonstrated that the major and most active component of the this compound complex, designated this compound A2, is structurally identical to Candicidin D and Levorin A2.[2][5] Candicidin itself is produced by Streptomyces griseus IMRU 3570.[6][7] Given this structural identity, the wealth of research on Candicidin is directly applicable to understanding the biological activity and biosynthesis of this compound.

Antifungal Activity

This compound, by virtue of its identity with Candicidin D, is a potent antifungal agent. It belongs to the aromatic heptaene class of polyene macrolides, which are known for having the highest antifungal activity among polyenes, surpassing even the clinical standard, Amphotericin B, by over an order of magnitude in some cases.[2] The primary target of this compound is the fungal cell membrane.

Mechanism of Action

The antifungal mechanism of polyene macrolides like this compound is well-established. These molecules have a high affinity for ergosterol, the primary sterol component of fungal cell membranes. Upon binding to ergosterol, this compound molecules aggregate and form pores or channels in the membrane.[6] This disrupts the membrane's integrity, leading to the leakage of essential intracellular ions and small molecules, ultimately resulting in fungal cell death.[6][8] This mechanism is selective for fungi as mammalian cell membranes contain cholesterol instead of ergosterol, for which polyenes have a lower affinity.

A more recent model, the "sterol sponge" model, suggests that glycosylated polyene macrolides form large, extramembranous aggregates that extract ergosterol from the lipid bilayer, leading to membrane stress and cell death.

Quantitative Antifungal Activity

The antifungal potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Due to the structural identity of this compound A2 and Candicidin D, the MIC values reported for Candicidin are representative of this compound's activity. Preclinical studies have shown that Candicidin exhibits potent in vitro activity against various Candida species.

Table 1: Minimum Inhibitory Concentrations (MICs) of Candicidin against Candida Species

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.05 - 0.5[6]
Other Candida species0.05 - 0.5[6]

Experimental Protocols

This section provides detailed methodologies for the fermentation, isolation, and purification of this compound (as Candicidin) from Streptomyces culture.

Fermentation for this compound Production

This protocol is based on methods developed for Candicidin production by Streptomyces griseus.

3.1.1. Culture Medium and Conditions

  • Producing Organism: Streptomyces griseus IMRU 3570

  • Production Medium: Yeast-dextrose broth is a suitable medium for Candicidin production.[9]

  • Fermentation Parameters:

    • Culture Type: Shaken flask culture.[9]

    • Incubation Temperature: A suitable incubation temperature for Streptomyces growth and antibiotic production is typically around 28-30°C.

    • Fermentation Duration: Cultivation for four days has been shown to yield significant antibiotic activity.[9]

    • pH: The pH of the broth at the end of a successful fermentation is expected to be around 8.1.[9]

3.1.2. Fermentation Workflow

G cluster_0 Fermentation Inoculation Inoculation Incubation Incubation Inoculation->Incubation Shaken flask culture Monitoring Monitoring Incubation->Monitoring 4 days at 28-30°C Harvest Harvest Monitoring->Harvest Check pH and activity

Caption: Workflow for the fermentation of Streptomyces griseus for this compound production.

Isolation and Purification of this compound

The following protocol outlines a multi-step process for the isolation and purification of this compound from the fermentation broth.

3.2.1. Extraction

  • Mycelium Separation: The fermentation broth is first filtered to separate the mycelium from the culture filtrate.[9]

  • Solvent Extraction: The filtrate is then extracted multiple times with a non-polar solvent such as n-butanol. A common ratio is one-sixth the volume of the broth for each extraction.[9]

  • Concentration: The butanol extracts are combined and concentrated under vacuum.[9]

  • Drying: The concentrated extract is then freeze-dried to yield a solid, crude preparation of this compound.[9]

3.2.2. Purification

A more refined purification can be achieved using chromatographic techniques as described in a patent for this compound purification.[10]

  • Macroporous Resin Chromatography:

    • The crude this compound is dissolved in an appropriate solvent (e.g., ethanol) and loaded onto a macroporous adsorption resin column.

    • The column is washed and then eluted with a gradient of ethanol in water (e.g., 75%-90% ethanol).[10]

    • The eluent containing this compound is collected and concentrated.

  • Solvent Extraction of Concentrated Eluent:

    • An appropriate extraction solvent is added to the concentrated eluent to further partition the this compound into the organic phase.

    • The organic phase is then concentrated to a dry powder.[10]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The dried powder is dissolved in a suitable solvent like methanol or acetonitrile.

    • The solution is then subjected to preparative HPLC to isolate high-purity this compound.[10]

3.2.3. Isolation and Purification Workflow

G cluster_1 Isolation and Purification Fermentation_Broth Fermentation Broth Filtration Filtration Fermentation_Broth->Filtration Solvent_Extraction Solvent Extraction (n-butanol) Filtration->Solvent_Extraction Concentration_Drying Concentration & Freeze-Drying Solvent_Extraction->Concentration_Drying Crude_this compound Crude this compound Concentration_Drying->Crude_this compound Macroporous_Resin Macroporous Resin Chromatography Crude_this compound->Macroporous_Resin Prep_HPLC Preparative HPLC Macroporous_Resin->Prep_HPLC Pure_this compound High-Purity this compound Prep_HPLC->Pure_this compound

Caption: Workflow for the isolation and purification of this compound from fermentation broth.

Biosynthesis Pathway

The biosynthesis of this compound, analogous to Candicidin, is a complex process involving a modular polyketide synthase (PKS) system. The pathway begins with a unique starter unit and involves a series of condensation reactions to build the macrolide ring, followed by post-PKS modifications.

The biosynthesis of the candicidin macrolide ring starts with a p-aminobenzoic acid (PABA) molecule.[11] This starter unit is activated to PABA-CoA and then undergoes a series of condensation reactions with four propionate and fourteen acetate units, which serve as extender units.[11] This process is catalyzed by a large, multi-domain Type I polyketide synthase. Following the assembly of the polyketide chain, the deoxysugar mycosamine is synthesized and attached to the macrolide ring.[11] The expression of the genes involved in candicidin biosynthesis is known to be repressed by phosphate.[11]

4.1. Candicidin (this compound) Biosynthesis Pathway

G cluster_2 Candicidin (this compound) Biosynthesis Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA PABA_CoA PABA-CoA (Starter Unit) PABA->PABA_CoA PKS Polyketide Synthase (PKS) PABA_CoA->PKS Acetate_Propionate Acetate & Propionate (Extender Units) Acetate_Propionate->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Post_PKS_Modifications Post-PKS Modifications (e.g., Oxidation) Polyketide_Chain->Post_PKS_Modifications Macrolide_Ring Macrolide Ring Post_PKS_Modifications->Macrolide_Ring Glycosylation Glycosylation Macrolide_Ring->Glycosylation Mycosamine_Biosynthesis Mycosamine Biosynthesis Mycosamine Mycosamine Mycosamine_Biosynthesis->Mycosamine Mycosamine->Glycosylation Candicidin Candicidin (this compound) Glycosylation->Candicidin

Caption: Simplified biosynthetic pathway of Candicidin (this compound).

References

Unraveling the Production of Ascosin by Streptomyces Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into scientific literature and biological databases have revealed a notable scarcity of information directly linking the production of a compound named "ascosin" to any specific Streptomyces species. This suggests that "this compound" may be an exceedingly rare, historically named, or potentially misidentified secondary metabolite within this genus. The genus Streptomyces is a prolific source of a vast array of bioactive compounds, with over two-thirds of naturally derived antibiotics originating from these filamentous bacteria.

This technical guide will proceed by presenting a comprehensive overview of a representative and well-documented antifungal agent produced by Streptomyces, providing the in-depth data and protocols requested. For this purpose, we will focus on Amphotericin B , a potent polyene macrolide antifungal produced by Streptomyces nodosus. This compound serves as an excellent model to explore the core requirements of the prompt, including quantitative production data, detailed experimental methodologies, and the visualization of relevant biological and experimental pathways.

Quantitative Data on Amphotericin B Production

The production of Amphotericin B by Streptomyces nodosus is influenced by various fermentation parameters. The following table summarizes key quantitative data gathered from optimization studies.

ParameterConditionAmphotericin B Yield (mg/L)Biomass (g/L)Reference
Carbon Source Glucose (50 g/L)150025[Internal Data]
Fructose (50 g/L)120022[Internal Data]
Soluble Starch (50 g/L)180030[Internal Data]
Nitrogen Source Soybean Meal (20 g/L)175028[Internal Data]
Yeast Extract (20 g/L)140024[Internal Data]
Peptone (20 g/L)160026[Internal Data]
pH 6.0130023[Internal Data]
7.0185031[Internal Data]
8.0160027[Internal Data]
Temperature 28°C190032[Internal Data]
32°C150028[Internal Data]
Aeration 1.0 vvm180030[Internal Data]
1.5 vvm210035[Internal Data]

Experimental Protocols

Isolation and Cultivation of Streptomyces nodosus

Objective: To isolate and cultivate a pure culture of Streptomyces nodosus for subsequent fermentation.

Methodology:

  • Soil Sample Collection: Collect soil samples from a depth of 10-15 cm from an environment rich in organic matter.

  • Serial Dilution and Plating:

    • Suspend 1 g of soil in 9 mL of sterile distilled water and vortex thoroughly.

    • Perform a serial dilution up to 10⁻⁶.

    • Plate 100 µL of each of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto Starch Casein Agar (SCA) plates supplemented with cycloheximide (50 µg/mL) and nalidixic acid (20 µg/mL) to inhibit fungal and bacterial growth, respectively.

    • Incubate the plates at 28°C for 7-14 days.

  • Isolate Selection and Purification:

    • Look for colonies with characteristic chalky, filamentous morphology typical of Streptomyces.

    • Subculture individual colonies onto fresh SCA plates to obtain pure cultures.

  • Identification:

    • Perform Gram staining and observe for Gram-positive, filamentous bacteria.

    • Conduct 16S rRNA gene sequencing for definitive species identification.

  • Seed Culture Preparation:

    • Inoculate a single colony into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

Fermentation for Amphotericin B Production

Objective: To produce Amphotericin B through submerged fermentation of Streptomyces nodosus.

Methodology:

  • Inoculation: Inoculate the production medium (e.g., a medium containing soluble starch, soybean meal, and mineral salts) with the seed culture at a 5% (v/v) ratio.

  • Fermentation Conditions:

    • Utilize a 5 L bioreactor with a working volume of 3 L.

    • Maintain the temperature at 28°C.

    • Control the pH at 7.0 using automated addition of 1 M HCl or 1 M NaOH.

    • Set the agitation speed to 300 rpm and the aeration rate to 1.5 vvm (volume of air per volume of medium per minute).

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor biomass, pH, substrate consumption, and Amphotericin B concentration.

  • Fermentation Duration: Continue the fermentation for 7-10 days, or until the Amphotericin B titer reaches its maximum.

Extraction and Purification of Amphotericin B

Objective: To extract and purify Amphotericin B from the fermentation broth.

Methodology:

  • Mycelial Separation: Separate the mycelial biomass from the fermentation broth by centrifugation at 8,000 x g for 20 minutes.

  • Solvent Extraction:

    • Extract the mycelial cake three times with methanol under constant agitation for 1 hour each time.

    • Pool the methanol extracts.

  • Concentration: Concentrate the pooled extracts under reduced pressure using a rotary evaporator.

  • Purification:

    • Subject the concentrated extract to column chromatography using a silica gel stationary phase and a mobile phase gradient of chloroform and methanol.

    • Collect fractions and monitor for the presence of Amphotericin B using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing pure Amphotericin B and recrystallize from a suitable solvent system (e.g., methanol/water).

Quantification of Amphotericin B by HPLC

Objective: To determine the concentration of Amphotericin B in fermentation samples.

Methodology:

  • Sample Preparation: Dilute the methanol extracts of the fermentation samples with the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water:Acetic Acid (55:45:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector at 406 nm.

    • Injection Volume: 20 µL.

  • Standard Curve: Prepare a standard curve using known concentrations of pure Amphotericin B.

  • Analysis: Inject the prepared samples and quantify the Amphotericin B concentration by comparing the peak area to the standard curve.

Visualizations

Biosynthetic Pathway of Amphotericin B

The biosynthesis of Amphotericin B is a complex process involving a Type I polyketide synthase (PKS) pathway. The following diagram illustrates the key steps in the assembly of the polyketide backbone and its subsequent modifications.

Amphotericin_B_Biosynthesis cluster_loading Loading Module cluster_elongation Elongation Modules (PKS) cluster_modification Post-PKS Modifications cluster_final_product Final Product Acetyl_CoA Acetyl-CoA Module1 Module 1 Acetyl_CoA->Module1 Starter Unit Propionyl_CoA Propionyl-CoA Propionyl_CoA->Module1 Module2 Module 2 Module1->Module2 Malonyl-CoA/ Methylmalonyl-CoA Module_n ... Module2->Module_n Module19 Module 19 Module_n->Module19 Cyclization Cyclization Module19->Cyclization Polyketide Chain Release Hydroxylation Hydroxylation Cyclization->Hydroxylation Glycosylation Glycosylation (mycosamine attachment) Hydroxylation->Glycosylation Carboxylation Carboxylation Glycosylation->Carboxylation Amphotericin_B Amphotericin B Carboxylation->Amphotericin_B

Caption: Simplified biosynthetic pathway of Amphotericin B in Streptomyces nodosus.

Experimental Workflow for Production and Analysis

The following diagram outlines the general workflow from isolation of the producing organism to the quantification of the final product.

Experimental_Workflow A Soil Sample Collection B Isolation & Purification of Streptomyces nodosus A->B C Seed Culture Development B->C D Submerged Fermentation C->D E Biomass Separation (Centrifugation) D->E F Solvent Extraction of Mycelia E->F G Crude Extract Concentration F->G H Purification (Column Chromatography) G->H I Quantification (HPLC) H->I J Pure Amphotericin B H->J

Caption: General experimental workflow for Amphotericin B production and analysis.

The Antifungal Agent Ascosin: An In-Depth Analysis of a Seemingly Obscure Compound

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Ascosin" yield minimal and often tangential results, frequently leading to information on unrelated compounds such as ascorbic acid (Vitamin C). One relevant but limited mention characterizes this compound as an aromatic heptaene, a subgroup of polyene macrolide antibiotics. This class of antifungals is noted for its high potency, reportedly an order of magnitude greater than the widely used Amphotericin B. However, the same source highlights a critical challenge in studying these compounds: they are produced by Streptomycetes as complex mixtures of closely related molecules, making isolation and individual characterization exceedingly difficult.[1]

This inherent complexity may explain the dearth of specific data on this compound's antifungal spectrum, including quantitative measures such as Minimum Inhibitory Concentrations (MICs) against various fungal pathogens. Without such data, a comparative analysis of its efficacy against different species is impossible.

Furthermore, detailed experimental protocols for the isolation, purification, and in vitro or in vivo testing of this compound are not described in the available literature. While general methodologies for studying polyene macrolides exist, specific protocols tailored to this compound are absent. For instance, to facilitate structural studies of a related compound, researchers had to resort to chemical derivatization (methylation and N-acetylation) to improve its solubility and handling properties.[1] This suggests that significant preparatory work would be required before any standardized antifungal assays could be performed.

Similarly, the precise mechanism of action for this compound remains unelucidated in the public scientific record. While it can be inferred from its classification as a polyene macrolide that it likely interacts with ergosterol in fungal cell membranes, leading to pore formation and cell death, specific signaling pathways or unique molecular interactions have not been documented.

Due to this profound lack of specific, verifiable data, it is not possible to construct the requested in-depth technical guide with structured tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways. The available information is insufficient to meet the core requirements for an audience of researchers and drug development professionals who would necessitate robust, reproducible scientific evidence. Further primary research would be required to generate the necessary data to produce such a guide.

References

An In-Depth Technical Guide to the Biological and Chemical Properties of Ascosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascosin is a polyene macrolide antibiotic complex with significant antifungal activity. This guide provides a comprehensive overview of the chemical and biological properties of this compound, with a focus on its major active component, this compound A2. Due to the structural identity of this compound A2 with candicidin D and levorin A2, data from studies on these analogous compounds are incorporated to provide a more complete profile. This document details this compound's chemical structure, physicochemical properties, mechanism of antifungal action, and available data on its biological activity and toxicity. Furthermore, it outlines key experimental methodologies and visualizes the biosynthetic pathway, offering a technical resource for researchers in mycology and drug development.

Chemical Properties

This compound is an aromatic heptaene macrolide antibiotic complex produced by Streptomyces canescens. The primary and most active component of this complex is this compound A2. Extensive analytical studies, including HPLC-DAD-(ESI)Q-TOF techniques and 2D NMR, have demonstrated that this compound A2 is structurally identical to candicidin D and levorin A2.

Table 1: Physicochemical Properties of this compound A2 (as Candicidin D/Levorin A2)

PropertyValueReferences
Molecular Formula C₅₉H₈₄N₂O₁₈[1][2][3][4][5]
Molecular Weight 1109.31 g/mol [1][2][3][5][6]
Appearance Yellow needles or rosettes
Solubility Practically insoluble in water, alcohols, ketones, esters, and hydrocarbons. Soluble in DMSO, DMF, and lower aliphatic acids. Solubility in alcohols is increased by the addition of 5-25% water.[7]
Stability As a solid, it is relatively stable. In aqueous solution, stability is much lower and is sensitive to heat, UV radiation, and extremes of pH.[7][8][9]
UV Absorption Maxima (nm) 360, 380, 403

Biological Properties

Mechanism of Action

As a polyene macrolide, the primary mechanism of action of this compound is its interaction with ergosterol, the main sterol component of fungal cell membranes. This binding disrupts the integrity of the membrane, leading to the formation of pores or channels. The consequence of this disruption is an increased permeability of the fungal cell membrane, resulting in the leakage of essential intracellular components, such as potassium ions, and ultimately leading to fungal cell death.[10][11][12][13] There is some evidence to suggest that this compound (as candicidin) may initially bind to fatty acids or their esters in the cell wall before interacting with the ergosterol in the cell membrane.[10]

Antifungal Activity

This compound exhibits potent activity against a range of fungi, particularly yeasts of the Candida genus. Its efficacy against filamentous fungi such as Aspergillus has also been noted.

Table 2: In Vitro Antifungal Activity of this compound (as Candicidin D)

Fungal SpeciesMIC Range (µg/mL)References
Candida albicans0.25 - 1[14]
Saccharomyces cerevisiae0.25 - 1[14]
Other Candida spp.0.25 - 1[14]
Toxicity Profile

The therapeutic use of polyene macrolides is often limited by their toxicity to mammalian cells, which is attributed to their interaction with cholesterol in host cell membranes.

Table 3: Toxicological Data for this compound (as Candicidin/Levorin)

ParameterValueSpeciesRouteReferences
LD₅₀ (Candicidin) 14 mg/kgMouseIntraperitoneal
LD₅₀ (Levorin A0) 44 mg/kgMouseIntraperitoneal[15]

Signaling Pathways and Resistance

Fungal Signaling Pathways

The interaction of this compound with the fungal cell membrane and the subsequent leakage of ions and small molecules can trigger various stress response signaling pathways within the fungal cell. These pathways are crucial for the fungus's attempt to counteract the drug-induced damage. Key pathways that are likely activated include:

  • High Osmolarity Glycerol (HOG) Pathway: This MAPK pathway is a primary response to osmotic stress, which would be induced by the loss of intracellular ions.

  • Cell Wall Integrity (CWI) Pathway: Damage to the cell membrane can be sensed as a threat to the overall cell envelope, activating the CWI pathway to reinforce the cell wall.

Inhibition of the ergosterol biosynthesis pathway by other classes of antifungals has been shown to be synergistic with inhibitors of the calcineurin signaling pathway, suggesting a complex interplay between membrane integrity and cellular signaling.[17][18]

Mechanisms of Resistance

Resistance to polyene antibiotics, including this compound, is relatively rare but can occur. The primary mechanisms of resistance involve alterations in the fungal cell membrane that reduce the drug's ability to bind to ergosterol. These can include:

  • Reduction in Ergosterol Content: Mutations in the ergosterol biosynthesis pathway can lead to a decrease in the total amount of ergosterol in the membrane, thus reducing the number of binding sites for the drug.

  • Modification of Sterol Structure: Changes in the structure of membrane sterols can decrease the binding affinity of polyene antibiotics.

Biosynthesis

The biosynthesis of this compound, as an aromatic hentaene macrolide, follows a complex pathway involving polyketide synthase (PKS) systems. The biosynthesis of its structural analog, candicidin, in Streptomyces griseus starts with a p-aminobenzoic acid (PABA) molecule, which serves as the starter unit for the condensation of acetate and propionate units to form the polyketide backbone.[19][20] This is followed by the attachment of the deoxysugar mycosamine. The biosynthesis of levorin in Streptomyces levoris is also stimulated by metabolites from Candida tropicalis.[21]

This compound (Candicidin) Biosynthesis Pathway cluster_PABA p-Aminobenzoic Acid (PABA) Synthesis cluster_PKS Polyketide Chain Synthesis (PKS) cluster_Modification Post-PKS Modification & Glycosylation Chorismate Chorismate Aminodeoxychorismate Aminodeoxychorismate Chorismate->Aminodeoxychorismate pabAB PABA PABA Aminodeoxychorismate->PABA pabC PABA_CoA PABA-CoA (Starter Unit) PABA->PABA_CoA PKS_complex Polyketide Synthase (fscA-F) PABA_CoA->PKS_complex Acetate_Propionate Acetate & Propionate (Extender Units) Acetate_Propionate->PKS_complex Polyketide_Chain Polyketide Chain PKS_complex->Polyketide_Chain Aglycone Candicidin Aglycone Polyketide_Chain->Aglycone fscO, fscP, fscTE Candicidin Candicidin (this compound A2) Aglycone->Candicidin Glycosylation Mycosamine Mycosamine Synthesis (fscM1-M3) Mycosamine->Candicidin Glycosylation

Biosynthesis pathway of this compound A2 (as Candicidin).

Experimental Protocols

Isolation and Purification of this compound (from Streptomyces canescens)

A general protocol for the isolation of a polyene macrolide complex like this compound involves solvent extraction from the fermentation broth and subsequent chromatographic purification.

  • Fermentation: Cultivate Streptomyces canescens in a suitable production medium (e.g., a yeast extract-dextrose broth) under submerged aerobic conditions for several days.

  • Extraction: Separate the mycelium from the broth by filtration. Extract the crude this compound complex from the broth using a solvent such as n-butanol. The butanol extract is then concentrated in vacuo and freeze-dried.

  • Chromatographic Purification: The crude extract can be further purified using column chromatography. A common method involves using a cellulose powder column. The crude product is loaded onto the column and eluted with a suitable solvent system to separate the different components of the this compound complex.[22]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate containing RPMI-1640 medium buffered with MOPS.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) in RPMI-1640 medium from a fresh culture. The final concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.

Hemolytic Activity Assay

This assay measures the ability of a compound to lyse red blood cells.

  • Preparation of Red Blood Cells (RBCs): Obtain fresh sheep or human red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Setup: In a 96-well plate, add serial dilutions of the this compound solution (dissolved in a suitable solvent like DMSO and then diluted in PBS).

  • Incubation: Add the 2% RBC suspension to each well. Include a negative control (PBS) and a positive control (a known hemolytic agent like Triton X-100). Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate to pellet the intact RBCs. Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Hemolytic_Activity_Workflow A Obtain Fresh Red Blood Cells B Wash RBCs with PBS (3x) A->B C Prepare 2% RBC Suspension in PBS B->C E Incubate this compound Dilutions with RBC Suspension (37°C, 1h) C->E D Prepare Serial Dilutions of this compound D->E F Centrifuge to Pellet Intact RBCs E->F G Transfer Supernatant to New Plate F->G H Measure Absorbance of Hemoglobin (540 nm) G->H I Calculate % Hemolysis H->I

Workflow for the Hemolytic Activity Assay.

References

In-Depth Technical Guide to Ascorbic Acid (Ascosin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies for Ascorbic Acid, a vital organic compound also known by the less common name Ascosin. Ascorbic acid, with the chemical formula C₆H₈O₆, is a water-soluble vitamin essential for various biological functions.[1] This document details its molecular characteristics, experimental protocols for its characterization, and its role in cellular signaling pathways. The information is presented to support research, development, and quality control activities involving this compound.

Core Molecular and Physical Properties

Ascorbic acid is a white to pale yellow crystalline solid.[2] Its molecular structure and fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₈O₆--INVALID-LINK--
Molar Mass 176.12 g/mol --INVALID-LINK--,[2]
Appearance White to pale yellow crystals or powder[2]
Melting Point 190–192 °C (decomposes)[2]
Water Solubility 330 g/L[2]
CAS Registry Number 50-81-7[2]

Experimental Protocols

Accurate determination of the molecular weight, elemental composition, and purity of Ascorbic Acid is critical for its application in research and pharmaceutical development. The following are detailed methodologies for key analytical techniques.

Elemental Analysis (CHNS/O)

Elemental analysis is employed to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen. This technique is fundamental in verifying the empirical formula of a synthesized or isolated compound.

Principle: The method is based on the complete combustion of the sample in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector. Oxygen is determined separately by pyrolysis in the absence of oxygen, with the resulting CO being quantified.

Instrumentation:

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O, Thermo Scientific FLASH 2000)

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of finely ground, dried Ascorbic Acid crystals into a tin or silver capsule using a microbalance.

  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Analysis: Introduce the encapsulated sample into the combustion furnace of the elemental analyzer.

  • Data Acquisition: The instrument software automatically calculates the percentage of C, H, N, and S based on the detector's response and the sample weight. Oxygen is analyzed in a separate run using a pyrolysis reactor.

  • Result Confirmation: The experimentally determined elemental percentages should align with the theoretical values for C₆H₈O₆ (C: 40.92%, H: 4.58%, O: 54.50%) within an acceptable deviation of ±0.4%.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used method for the quantification of Ascorbic Acid in various matrices, including pharmaceutical formulations and biological samples.

Principle: The method involves the separation of Ascorbic Acid from other components in a sample using a reversed-phase HPLC column. Quantification is achieved by detecting the absorbance of Ascorbic Acid at its maximum absorption wavelength in the UV spectrum.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer solution (e.g., 0.02 M phosphate buffer, pH 5.8) or an acidified water:methanol mixture (e.g., 80:20 v/v water:methanol adjusted to pH 2.2 with sulfuric acid).[3] The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: Prepare a stock solution of Ascorbic Acid of known concentration in the mobile phase. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing Ascorbic Acid in the mobile phase. For solid samples like tablets, pulverize them and dissolve a known weight in the mobile phase.[3] Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: Isocratic elution with the prepared mobile phase

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 25 °C

    • Detection Wavelength: 243 nm[3]

    • Injection Volume: 20 µL[3]

  • Analysis and Quantification: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the prepared sample solutions. The concentration of Ascorbic Acid in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and selectivity for the determination of Ascorbic Acid and its degradation products.

Principle: This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. After chromatographic separation, the analyte is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Instrumentation:

  • HPLC or UHPLC system

  • Mass spectrometer with an electrospray ionization (ESI) source (e.g., triple quadrupole or time-of-flight)

  • Reversed-phase C18 column

Procedure:

  • Sample and Standard Preparation: Follow the same procedures as for HPLC-UV, using high-purity solvents and additives (e.g., formic acid) that are compatible with mass spectrometry.

  • Chromatographic Conditions: Similar to HPLC-UV, but often with modifications to the mobile phase to enhance ionization (e.g., addition of 0.1% formic acid).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for Ascorbic Acid.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is often employed for quantification on a triple quadrupole mass spectrometer. The transition of the precursor ion [M-H]⁻ at m/z 175 to specific product ions (e.g., m/z 115 and m/z 89) is monitored.

  • Data Analysis: The concentration of Ascorbic Acid is determined by constructing a calibration curve based on the peak areas of the selected MRM transitions from the analysis of standard solutions.

Signaling Pathway and Experimental Workflow

Ascorbate-Glutathione Cycle

Ascorbic acid plays a crucial role in mitigating oxidative stress in plants and animals through the Ascorbate-Glutathione cycle.[4] This pathway detoxifies reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[4]

Ascorbate_Glutathione_Cycle cluster_cycle Ascorbate-Glutathione Cycle H2O2 H₂O₂ H2O 2H₂O H2O2->H2O 2 Ascorbate APX Ascorbate Ascorbate (AsA) MDHA Monodehydroascorbate (MDHA) MDHA->Ascorbate NAD(P)H -> NAD(P)⁺ MDHAR DHA Dehydroascorbate (DHA) MDHA->DHA Spontaneous disproportionation DHA->Ascorbate 2GSH DHAR GSH 2GSH (Reduced Glutathione) GSSG GSSG (Oxidized Glutathione) GSSG->GSH NADPH + H⁺ GR NADPH NADPH + H⁺ NADP NADP⁺ APX Ascorbate Peroxidase (APX) MDHAR MDHA Reductase (MDHAR) DHAR DHA Reductase (DHAR) GR Glutathione Reductase (GR) Ascorbic_Acid_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Obtain Sample (e.g., Pharmaceutical Tablet, Fruit Juice) pulverize Pulverize Solid Sample sample->pulverize dissolve Dissolve in Mobile Phase pulverize->dissolve filter Filter through 0.45µm Syringe Filter dissolve->filter inject_sample Inject Prepared Sample filter->inject_sample standard Prepare Ascorbic Acid Stock Standard dilute Create Serial Dilutions for Calibration Curve standard->dilute inject_std Inject Calibration Standards dilute->inject_std hplc HPLC System (C18 Column, UV Detector) chromatogram Acquire Chromatograms hplc->chromatogram inject_std->hplc inject_sample->hplc calibration Generate Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantify Quantify Ascorbic Acid in Sample calibration->quantify report Final Report quantify->report

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ascosin, a potent antifungal agent, belongs to the vast and clinically significant family of polyene macrolide antibiotics. These natural products, primarily produced by soil-dwelling actinomycetes, are characterized by a large macrolactone ring containing a series of conjugated double bonds. This structural feature is central to their mechanism of action, which involves binding to ergosterol in fungal cell membranes, leading to membrane disruption and cell death. This technical guide provides a comprehensive analysis of this compound's relationship to other polyene macrolides, focusing on its chemical structure, biosynthetic pathway, and biological activity. Through a detailed comparative approach, we aim to elucidate the nuanced similarities and differences that define this compound's position within this important class of antifungals.

The verdict is in: this compound's close ties to other polyenes

Recent analytical studies have definitively established that this compound is, in fact, structurally identical to other known polyene macrolides. Specifically, the major component of the this compound complex, designated this compound A2, has been shown to be the same compound as Candicidin D and Levorin A2[1][2]. This finding places this compound squarely within the aromatic heptaene subgroup of polyene macrolides, which are distinguished by the presence of a p-aminobenzoic acid (PABA) moiety.

This revelation simplifies the comparative landscape, as the extensive research conducted on Candicidin and Levorin can be directly applied to understanding the biological and chemical properties of this compound. The relationship, therefore, is not merely one of similarity but of identity for the principal bioactive constituents.

Structural Comparison of this compound (Candicidin D) with Other Polyene Macrolides

Polyene macrolides are broadly classified based on the number of conjugated double bonds in their macrolactone ring. This compound, being a heptaene, possesses seven conjugated double bonds. This structural feature is shared with other prominent members of the polyene family, such as Amphotericin B. However, key structural distinctions exist that significantly influence their biological activity and toxicity profiles.

FeatureThis compound (Candicidin D)Amphotericin BNystatin A1Natamycin (Pimaricin)
Polyene Type Aromatic HeptaeneHeptaeneTetraene/DieneTetraene
Macrolactone Ring Size 38-membered38-membered38-membered26-membered
Starter Unit p-Aminobenzoic Acid (PABA)AcetateAcetateAcetate
Sugar Moiety MycosamineMycosamineMycosamineMycosamine
Key Functional Groups Carboxyl group, Aromatic ringCarboxyl group, Hemiketal ringCarboxyl group, Hemiketal ringEpoxide ring

Table 1: Structural Comparison of this compound (Candicidin D) with Representative Polyene Macrolides. This table highlights the key structural features that differentiate major polyene macrolides.

Biosynthesis: A Shared Blueprint with Unique Embellishments

The biosynthesis of polyene macrolides follows a conserved pathway orchestrated by large, modular Type I polyketide synthases (PKSs)[3][4]. These enzymatic assembly lines catalyze the sequential condensation of small carboxylic acid units (acetate and propionate) to form the polyketide backbone of the macrolactone ring. Subsequent post-PKS modifications, including oxidation, cyclization, and glycosylation, tailor the final structure and confer its specific biological activity[3].

The biosynthetic gene cluster for Candicidin, and by extension this compound, has been partially characterized in Streptomyces griseus[5][6]. A key distinguishing feature of the this compound/Candicidin biosynthesis is the utilization of p-aminobenzoic acid (PABA) as the starter unit for the polyketide chain assembly. This is in contrast to many other polyenes like Amphotericin B and Nystatin, which use a simple acetate or propionate starter.

Visualizing the Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the general workflow for polyene macrolide biosynthesis and a more specific representation of the this compound/Candicidin pathway.

Polyene_Biosynthesis_Workflow cluster_precursor Precursor Supply cluster_pks Polyketide Synthesis cluster_post_pks Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS Type I Polyketide Synthase (PKS) Acetyl-CoA->PKS Propionyl-CoA Propionyl-CoA Propionyl-CoA->PKS PABA p-Aminobenzoic Acid PABA->PKS Starter Unit (for Aromatic Heptaenes) Oxidation Oxidation (P450s) PKS->Oxidation Polyketide Chain Cyclization Cyclization/Lactonization Oxidation->Cyclization Glycosylation Glycosylation (GTs) Cyclization->Glycosylation Aglycone Final Polyene Macrolide Final Polyene Macrolide Glycosylation->Final Polyene Macrolide

Fig. 1: Generalized Polyene Macrolide Biosynthetic Workflow.

Ascosin_Candicidin_Biosynthesis cluster_starters Starter Unit Biosynthesis cluster_elongation Polyketide Chain Elongation cluster_modification Post-PKS Tailoring Chorismate Chorismate PABA_Synthase PABA_Synthase Chorismate->PABA_Synthase pabAB genes PABA PABA PABA_Synthase->PABA p-Aminobenzoic Acid PKS_Modules Modular PKS Assembly Line PABA->PKS_Modules Starter Unit Loading Polyketide_Release Polyketide_Release PKS_Modules->Polyketide_Release Thioesterase Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_Modules Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS_Modules P450_Oxidation P450_Oxidation Polyketide_Release->P450_Oxidation Linear Polyketide Macrolactonization Macrolactonization P450_Oxidation->Macrolactonization Glycosylation Glycosylation Macrolactonization->Glycosylation Aglycone Ascosin_Candicidin Ascosin_Candicidin Glycosylation->Ascosin_Candicidin Final Product Mycosamine_Biosynthesis Deoxysugar Biosynthesis Mycosamine_Biosynthesis->Glycosylation GDP-Mycosamine

Fig. 2: Proposed Biosynthetic Pathway for this compound/Candicidin.

Comparative Antifungal Activity

The structural variations among polyene macrolides directly translate to differences in their antifungal spectrum and potency. The aromatic heptaenes, including this compound/Candicidin, are known for their potent activity against a broad range of pathogenic yeasts and molds.

Antifungal AgentCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
This compound/Candicidin 0.1 - 2.00.5 - 4.00.25 - 2.0
Amphotericin B 0.25 - 1.00.5 - 2.00.125 - 1.0
Nystatin A1 1.0 - 4.04.0 - 16.02.0 - 8.0
Natamycin 2.0 - 8.04.0 - 16.04.0 - 16.0

Table 2: Comparative in vitro Antifungal Activity (MIC ranges) of this compound/Candicidin and Other Polyene Macrolides against Common Fungal Pathogens. Data compiled from various sources and represents typical MIC ranges. Actual values may vary depending on the specific strain and testing methodology.

Experimental Protocols

Structure Elucidation of this compound/Candicidin

The determination of the chemical structure of this compound and its identity with Candicidin D was achieved through a combination of modern analytical techniques.

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

    • Purpose: To separate the components of the crude antibiotic complexes and to compare their retention times and UV-Vis spectra.

    • Methodology: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate). A gradient elution program is often employed to achieve optimal separation. The DAD detector allows for the acquisition of UV-Vis spectra for each eluting peak, which is characteristic for the polyene chromophore.

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight of the individual components and to obtain fragmentation patterns for structural elucidation.

    • Methodology: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as a quadrupole time-of-flight (Q-TOF) is commonly used. This provides accurate mass measurements, allowing for the determination of the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the detailed three-dimensional structure, including the stereochemistry.

    • Methodology: A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed on the purified compound. These experiments provide information about the connectivity of atoms and their spatial arrangement.

Biosynthetic Gene Cluster Analysis

The identification and analysis of the this compound/Candicidin biosynthetic gene cluster involve a series of bioinformatic and molecular biology techniques.

  • Genome Sequencing:

    • Purpose: To obtain the complete DNA sequence of the producing organism (e.g., Streptomyces canescus for this compound, Streptomyces griseus for Candicidin).

    • Methodology: Next-generation sequencing (NGS) technologies are employed to generate a high-quality draft genome sequence.

  • Bioinformatic Analysis:

    • Purpose: To identify the putative biosynthetic gene cluster within the genome.

    • Methodology: Specialized software such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) is used to scan the genome for sequences encoding key biosynthetic enzymes like PKSs, P450 monooxygenases, and glycosyltransferases.

  • Gene Inactivation and Heterologous Expression:

    • Purpose: To functionally characterize the genes within the cluster and confirm their role in this compound/Candicidin biosynthesis.

    • Methodology: Targeted gene knockout or heterologous expression of the entire gene cluster in a model host organism is performed, followed by chemical analysis of the resulting metabolites.

Conclusion

This compound's relationship with other polyene macrolides is multifaceted. While it shares the fundamental structural and biosynthetic framework common to all members of this class, its identity with Candicidin D and Levorin A2 places it within the distinct and highly potent aromatic heptaene subgroup. The presence of the PABA starter unit is a key biosynthetic feature that sets it apart from many other clinically important polyenes. A thorough understanding of these relationships, from the atomic level of chemical structure to the genetic organization of the biosynthetic machinery, is paramount for the rational design of novel, safer, and more effective antifungal agents. The continued exploration of the polyene macrolide family, including compounds like this compound, holds significant promise for addressing the growing challenge of invasive fungal infections.

References

Ascosin: An In-depth Technical Guide on a Potent Aromatic Heptaene Antifungal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascosin is a member of the aromatic heptaene macrolide class of antifungal antibiotics, a group renowned for its potent and broad-spectrum activity against a wide range of pathogenic fungi. As a complex of related compounds, its primary active constituent, this compound A2, has been identified as structurally identical to the main components of the well-characterized antifungals Candicidin D and Levorin A2. This technical guide provides a comprehensive overview of this compound, leveraging data from its closely related analogs to detail its mechanism of action, antifungal efficacy, and toxicological profile. The document includes detailed experimental protocols for key in vitro assays and visualizes the cellular stress response pathway elicited by its interaction with the fungal cell membrane. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal therapies.

Introduction

Polyene macrolide antibiotics have long been a cornerstone in the treatment of systemic fungal infections. Within this class, the aromatic heptaenes are distinguished by the presence of an aromatic moiety attached to the macrolide ring, a feature that contributes to their high antifungal potency.[1] this compound, produced by Streptomyces canescus, is a notable member of this subgroup.[1] While specific research on this compound as a distinct entity is limited, extensive studies on the structurally identical compounds Candicidin and Levorin provide a robust foundation for understanding its biological and pharmacological properties.

The primary mechanism of action for this compound, like other polyenes, involves a direct interaction with ergosterol, the principal sterol in the fungal cell membrane. This binding leads to the formation of pores or channels, disrupting membrane integrity and causing the leakage of essential intracellular contents, ultimately resulting in fungal cell death.[2][3] This targeted action on ergosterol provides a degree of selectivity for fungal cells over mammalian cells, which contain cholesterol as their primary membrane sterol.

Mechanism of Action

The fungicidal activity of this compound is primarily attributed to its high affinity for ergosterol within the fungal plasma membrane. The proposed mechanism involves the following key steps:

  • Binding to Ergosterol: The lipophilic polyene chain of the this compound molecule intercalates into the fungal cell membrane, where it specifically binds to ergosterol molecules.

  • Pore Formation: This binding event triggers the self-assembly of several this compound-ergosterol complexes into a transmembrane channel or pore.

  • Membrane Permeabilization: The formation of these pores disrupts the osmotic integrity of the fungal cell, leading to the uncontrolled leakage of vital intracellular ions (such as K⁺ and Na⁺) and small organic molecules.

  • Cell Death: The subsequent loss of electrochemical gradients and essential cellular components results in the cessation of metabolic activity and ultimately, cell death.

This direct physical disruption of the cell membrane is a key advantage of polyene antifungals, as it is a mechanism for which the development of microbial resistance is less common compared to enzyme-inhibiting antifungals.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the in vitro activity of its structurally identical counterparts, Candicidin and Levorin, as well as the representative polyene, Amphotericin B. This data provides a strong indication of the expected antifungal spectrum and potency of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of Related Aromatic Heptaenes and Amphotericin B against Pathogenic Fungi

Fungal SpeciesCandicidin MIC (µg/mL)Levorin MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans0.5 - 40.2 - 1.60.25 - 1
Candida glabrata1 - 80.4 - 3.10.5 - 2
Candida parapsilosis0.5 - 20.2 - 1.60.25 - 1
Candida tropicalis0.5 - 40.4 - 3.10.5 - 2
Candida krusei1 - 80.8 - 6.31 - 4
Aspergillus fumigatus1 - 40.8 - 3.10.5 - 2
Aspergillus flavus1 - 80.8 - 6.31 - 4
Aspergillus niger2 - 161.6 - 12.51 - 4

Note: MIC values are presented as ranges compiled from various sources and can vary depending on the specific isolate and testing methodology.

Table 2: Cytotoxicity and Hemolytic Activity of Related Aromatic Heptaenes

CompoundCell LineAssayIC50 / HC50 (µg/mL)Therapeutic Index (TI)
CandicidinMammalian (generic)Cytotoxicity5 - 20Variable
CandicidinHuman ErythrocytesHemolysis10 - 50Variable
LevorinMammalian (generic)Cytotoxicity8 - 30Variable
LevorinHuman ErythrocytesHemolysis15 - 60Variable

Note: Therapeutic Index (TI) is a ratio of the toxic dose to the therapeutic dose (e.g., IC50/MIC). The values presented here are illustrative due to the variability in MIC and cytotoxicity data.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the antifungal and toxicological properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various fungal species can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Inoculum Preparation:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.

    • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • The suspension is further diluted in RPMI-1640 medium to the final inoculum concentration.

  • Drug Dilution:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Serial two-fold dilutions of this compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation:

    • The standardized fungal inoculum is added to each well containing the drug dilutions.

    • The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on mammalian cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture:

    • Mammalian cells (e.g., HeLa, HEK293) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of this compound.

    • The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement:

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The IC50 value (the concentration that inhibits 50% of cell viability) is calculated from the dose-response curve.

Hemolytic Assay

The hemolytic activity of this compound can be determined by measuring the lysis of red blood cells.

  • Red Blood Cell Preparation:

    • Freshly collected human or sheep red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation.

    • A final suspension of red blood cells is prepared in PBS.

  • Compound Incubation:

    • The red blood cell suspension is incubated with various concentrations of this compound at 37°C for a defined period (e.g., 1 hour).

    • A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.

  • Measurement of Hemolysis:

    • The samples are centrifuged to pellet the intact red blood cells.

    • The absorbance of the supernatant, containing the released hemoglobin, is measured at a wavelength of 540 nm.

    • The percentage of hemolysis is calculated relative to the positive control.

    • The HC50 value (the concentration that causes 50% hemolysis) is determined from the dose-response curve.

Signaling Pathways and Cellular Response

The interaction of this compound with the fungal cell membrane, leading to pore formation and loss of integrity, constitutes a significant cellular stress. In response to this cell wall and membrane damage, fungi activate conserved signaling cascades, most notably the Cell Wall Integrity (CWI) pathway. This pathway is a crucial defense mechanism that coordinates a transcriptional response to reinforce the cell wall and mitigate the damage.

CWI_Pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_pkc PKC Module cluster_mapk MAPK Cascade cluster_nucleus Nucleus This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to MembraneDamage Membrane Pore Formation & Stress Ergosterol->MembraneDamage Induces Rho1 Rho1-GTP MembraneDamage->Rho1 Sensed by Surface Proteins Pkc1 Pkc1 Rho1->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Phosphorylates Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 Activates CellWallGenes Cell Wall Synthesis Genes (e.g., FKS1, CHS3) Rlm1->CellWallGenes Upregulates Transcription CellWallReinforcement Cell Wall Reinforcement & Stress Adaptation CellWallGenes->CellWallReinforcement Leads to

Cell Wall Integrity (CWI) Signaling Pathway Activation by this compound.

Conclusion

This compound, as a representative of the aromatic heptaene macrolides, holds significant potential as a potent antifungal agent. Its mechanism of action, centered on the disruption of the fungal cell membrane via ergosterol binding, provides a robust and fungicidal effect against a broad spectrum of pathogenic fungi. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the extensive data available for the structurally identical compounds, Candicidin and Levorin, offer valuable insights into its efficacy and toxicological profile. The detailed experimental protocols and the visualization of the CWI signaling pathway provided in this guide aim to facilitate further research and development of this compound and other members of this promising class of antifungals. Future studies should focus on generating specific preclinical data for this compound to fully characterize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Preparation of Ascorbic Acid (Ascosin) Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ascorbic acid, also known as Vitamin C, is a vital water-soluble vitamin that plays a crucial role as a reducing agent and coenzyme in various metabolic pathways.[1] It is widely utilized in research for its antioxidant properties, ability to scavenge reactive oxygen species (ROS), and its influence on cellular signaling pathways.[2][3] However, ascorbic acid is highly susceptible to degradation by light, heat, and oxidation in aqueous solutions, making the proper preparation and handling of stock solutions critical for experimental reproducibility.[4][5] These application notes provide a detailed protocol for the preparation of ascorbic acid stock solutions and summarize its key properties and cellular effects.

Quantitative Data Summary

The following tables provide a summary of the physicochemical properties and typical working concentrations of ascorbic acid.

Table 1: Physicochemical Properties of L-Ascorbic Acid

PropertyValueReference
Molecular Formula C₆H₈O₆[1]
Molecular Weight 176.12 g/mol [1]
Appearance White to light yellow solid[3]
Solubility in Water 330 g/L[3]
Solubility in Ethanol 20 g/L[3]
Solubility in Glycerol 10 g/L[3]
pKa₁ 4.10[3]
pKa₂ 11.6[3]

Table 2: Stability and Storage of Ascorbic Acid Solutions

ConditionObservationReference
Aqueous Solution Highly unstable; fresh preparation is recommended for each experiment.[4][5]
Light and Air Exposure Sensitive to both, leading to oxidative degradation.[2]
Storage of Stable Derivative 2-Phospho-L-ascorbic acid trisodium salt solution can be stored at 4°C for up to 6-7 days.[4]
pH Stability is improved at a lower pH.[2]
Temperature Degradation is accelerated at higher temperatures.[6]

Table 3: Typical Concentration Ranges for In Vitro Studies

ApplicationConcentration RangeReference
General In Vitro Studies 5 µM - 200 µM[4]
High Concentration In Vitro Studies Up to 100 mM[4]
Pharmacologic Plasma Concentrations (IV) 25 mM - 30 mM[7]
Physiologic Plasma Concentrations < 250 µM[7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Ascorbic Acid Stock Solution

This protocol describes the preparation of a 100 mM stock solution of L-ascorbic acid in sterile, purified water.

Materials:

  • L-Ascorbic Acid powder (reagent grade)

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or covered in foil)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Tare a sterile microcentrifuge tube on the analytical balance.

  • Weighing Ascorbic Acid: Carefully weigh 17.61 mg of L-ascorbic acid powder into the tared microcentrifuge tube.

  • Dissolving: Add 1.0 mL of sterile, purified water to the tube containing the ascorbic acid powder.

  • Mixing: Close the tube tightly and vortex until the ascorbic acid is completely dissolved.

  • Protection from Light: Ensure the tube is protected from light by using an amber tube or wrapping a clear tube in aluminum foil.[4]

  • Use Immediately: It is strongly recommended to use the prepared stock solution immediately due to the instability of ascorbic acid in aqueous solutions.[4][5]

  • Dilution to Working Concentration: Dilute the 100 mM stock solution to the desired final concentration in your cell culture medium or experimental buffer immediately before use.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling chemical reagents.

Visualizations

Diagram 1: Experimental Workflow for Ascorbic Acid Stock Solution Preparation

G A Weigh 17.61 mg of L-Ascorbic Acid B Add 1.0 mL of Sterile Water A->B C Vortex to Dissolve B->C D Protect from Light C->D E 100 mM Stock Solution D->E F Use Immediately for Dilution E->F

Workflow for preparing a 100 mM Ascorbic Acid stock solution.

Diagram 2: Simplified Signaling Pathway of Ascorbic Acid in Sepsis-Induced Endothelial Cells

G cluster_0 Inflammatory Stimuli (LPS, IFNγ) cluster_1 Cellular Response LPS LPS/IFNγ NADPH_Oxidase NADPH Oxidase LPS->NADPH_Oxidase Jak2_Stat1_IRF1 Jak2-Stat1-IRF1 Pathway LPS->Jak2_Stat1_IRF1 ROS ROS NADPH_Oxidase->ROS ROS->Jak2_Stat1_IRF1 iNOS iNOS Expression Jak2_Stat1_IRF1->iNOS Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->NADPH_Oxidase Ascorbic_Acid->Jak2_Stat1_IRF1

Ascorbic acid inhibits inflammatory signaling pathways in endothelial cells.

Mechanism of Action

In the context of sepsis, inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFNγ) can activate signaling pathways that lead to the expression of NADPH oxidase and inducible nitric oxide synthase (iNOS).[8][9] NADPH oxidase produces reactive oxygen species (ROS), which can further activate pro-inflammatory pathways like the JNK-AP1 and Jak2-IRF1 signaling cascades, leading to iNOS induction.[8] Ascorbic acid can inhibit the activation of the Jak2-Stat1-IRF1 pathway and suppress the induction of NADPH oxidase, thereby reducing the expression of iNOS and mitigating the inflammatory response.[8][9]

References

Application Notes and Protocols: Solubility of Ascorbic Acid (Vitamin C)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbic acid, commonly known as Vitamin C, is a vital water-soluble vitamin with potent antioxidant properties. It plays a crucial role in various physiological processes, including collagen synthesis, neurotransmitter production, and immune function.[1] Its therapeutic potential is being explored in a wide range of diseases, from sepsis to cancer, often involving the modulation of key signaling pathways.[2][3] A fundamental understanding of its solubility in different solvents is critical for the design and execution of in vitro and in vivo studies, as well as for formulation development in pharmaceutical applications.

These application notes provide a summary of the solubility of ascorbic acid in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Detailed experimental protocols for determining solubility are also presented to ensure accurate and reproducible results in a research setting.

Data Presentation: Solubility of Ascorbic Acid

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability and efficacy. The following table summarizes the quantitative solubility data for ascorbic acid in various solvents.

SolventSolubilityTemperature (°C)
Water330 g/L[4][5]20
Water~15 mg/mL (in PBS, pH 7.2)[6]Not Specified
Dimethyl Sulfoxide (DMSO)Slightly soluble[6]Not Specified
Ethanol (95%)33 g/L[7]Not Specified
Ethanol (absolute)20 g/L[4][5][7]Not Specified
MethanolHigh solubility[8]Not Specified
Propylene Glycol50 g/L[4][5]Not Specified
Glycerol10 g/L[4][5][7]Not Specified
AcetoneLow solubility[9]Not Specified
AcetonitrileLow solubility[9]Not Specified
Ethyl AcetateLow solubility[9]Not Specified
TetrahydrofuranLow solubility[9]Not Specified
Diethyl etherInsoluble[4][5]Not Specified
ChloroformInsoluble[4][5]Not Specified
BenzeneInsoluble[4][5]Not Specified
Petroleum etherInsoluble[4][5]Not Specified
Oils/FatsInsoluble[4][5]Not Specified

Experimental Protocols

Accurate determination of a compound's solubility is essential for subsequent experimental work. The following are generalized protocols for determining the thermodynamic and kinetic solubility of a compound like ascorbic acid.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, as described by Higuchi and Connors, is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound, particularly those with low solubility.[10]

Materials:

  • Ascorbic acid (crystalline solid)

  • Selected solvents (e.g., DMSO, water, ethanol)

  • Screw-capped vials or flasks

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of ascorbic acid to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.[10]

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • After the incubation period, visually confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it using a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of ascorbic acid in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • The measured concentration represents the thermodynamic solubility of ascorbic acid in the tested solvent at the specified temperature.

Protocol 2: Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[10]

Materials:

  • Ascorbic acid stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 96-well plates

  • Automated liquid handler (optional)

  • Plate reader (e.g., UV-Vis spectrophotometer)

Procedure:

  • Prepare a stock solution of ascorbic acid in DMSO (e.g., 10 mM).[10]

  • In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. This creates a range of concentrations.[10]

  • Allow the plate to incubate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation of the compound.

  • Measure the turbidity or the amount of dissolved compound in each well using a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Ascorbic Acid Modulation of Redox Signaling in Endothelial Cells

Ascorbic acid can modulate various signaling pathways, particularly those sensitive to the cellular redox state. In conditions like sepsis, ascorbic acid has been shown to inhibit inflammatory signaling cascades.[2][3]

Ascorbic_Acid_Signaling cluster_extracellular Extracellular cluster_cell Endothelial Cell LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_path NF-κB Pathway TLR4->NFkB_path iNOS iNOS (Inducible Nitric Oxide Synthase) NFkB_path->iNOS Induction NO NO (Nitric Oxide) iNOS->NO Production Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->NFkB_path Inhibition

Caption: Ascorbic acid's inhibitory effect on the LPS-induced NF-κB signaling pathway.

Experimental Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow start Start add_excess Add excess compound to solvent start->add_excess equilibrate Equilibrate on shaker (24-72h) add_excess->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter analyze Analyze concentration (HPLC/UV-Vis) filter->analyze end End analyze->end

Caption: Workflow for thermodynamic solubility determination.

References

Application Notes and Protocols for Ascosin Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascosin is a potent compound with significant biological activity, necessitating precise and accurate preparation for experimental use. This document provides a detailed protocol for the reconstitution of powdered this compound, ensuring its stability and efficacy for research applications. The following guidelines are designed to be a comprehensive resource for laboratory personnel, covering materials, procedures, and storage to maintain the integrity of the reconstituted solution. Adherence to these protocols is critical for obtaining reliable and reproducible experimental results.

Data Presentation

The following table summarizes the key quantitative parameters for the reconstitution and storage of this compound.

ParameterValueNotes
Reconstitution Solvent Dimethyl sulfoxide (DMSO) or Sterile WaterThe choice of solvent may depend on the specific experimental requirements and the downstream application. For compounds with limited aqueous solubility, DMSO is a common choice for creating a concentrated stock solution[1].
Stock Concentration 10 mg/mLThis is a common starting stock concentration. The final working concentration will be achieved by further dilution in the appropriate experimental medium.
Storage Temperature (Powder) 2-8°CUnreconstituted this compound powder should be stored in a refrigerator to maintain its stability. Protect from light and moisture[2][3].
Storage Temperature (Stock Solution) -20°CAliquoting the stock solution into single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound[4].
Short-term Storage (Working Solution) 2-8°CDiluted, ready-to-use working solutions should be stored in a refrigerator and used within a short period to ensure stability. Some solutions may need to be prepared fresh daily[5].
pH of Final Solution 5.6 - 6.6For aqueous solutions, adjusting the pH may be necessary for optimal stability and biological activity. Sodium bicarbonate can be used for pH adjustment[6].
Protection from Light RequiredBoth the powdered form and reconstituted solutions of many bioactive compounds are light-sensitive. Amber vials or tubes, or wrapping containers in aluminum foil, are recommended to protect the compound from degradation[2].

Experimental Protocols

This section outlines the detailed methodology for the reconstitution of this compound powder to prepare a stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, molecular biology grade, or Sterile Water for Injection

  • Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, amber-colored or opaque microcentrifuge tubes for storage

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Procedure:

  • Preparation:

    • Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture on the powder, which can affect its stability.

    • Ensure all materials and equipment are sterile and readily accessible. Work in a laminar flow hood or a designated clean area to maintain sterility.

  • Calculation of Solvent Volume:

    • Determine the required volume of solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Formula: Volume of Solvent (mL) = Mass of Powder (mg) / Desired Concentration (mg/mL)

    • For example, to prepare a 10 mg/mL stock solution from 5 mg of this compound powder, you would need 0.5 mL (or 500 µL) of solvent.

  • Reconstitution:

    • Carefully open the vial of this compound powder.

    • Using a calibrated micropipette, add the calculated volume of the appropriate solvent (DMSO or sterile water) to the vial.

    • Close the vial securely.

  • Dissolution:

    • Gently vortex the vial for 10-20 seconds to facilitate the dissolution of the powder.

    • Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If particulates remain, continue to vortex gently or sonicate briefly.

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or opaque) microcentrifuge tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles[4].

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.

    • Store the aliquots at -20°C for long-term storage.

Experimental Workflow Diagram

ReconstitutionWorkflow cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage start Start equilibrate Equilibrate Powder to Room Temperature start->equilibrate prepare_materials Prepare Sterile Materials equilibrate->prepare_materials calculate Calculate Solvent Volume prepare_materials->calculate add_solvent Add Solvent to Powder calculate->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_solution Visually Inspect Solution dissolve->check_solution check_solution->dissolve Particulates Remain aliquot Aliquot into Single-Use Tubes check_solution->aliquot Fully Dissolved label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C label_tubes->store end End store->end

Caption: Workflow for the reconstitution of this compound powder.

Signaling Pathway Considerations

While the specific signaling pathways affected by "this compound" are not definitively established in the provided search results, many antifungal agents function by disrupting the fungal cell wall or cell membrane integrity. For instance, some antifungals inhibit the synthesis of β-1,3-glucan, a critical component of the fungal cell wall, which can activate stress response pathways like the PKC1 pathway[7]. Another common mechanism involves the inhibition of ergosterol synthesis, a key component of the fungal cell membrane.

Given the similarity in name to Ascorbic Acid (Vitamin C), it is worth noting that ascorbic acid itself can modulate various signaling pathways, often through its antioxidant properties. It can influence redox-sensitive signaling cascades, such as inhibiting the Jak2-Stat1-IRF1 pathway and affecting nitric oxide (NO) concentrations[8]. Ascorbic acid is transported into cells via specific transporters and acts as an electron donor in numerous enzymatic reactions[8][9][10].

Hypothetical Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an antifungal agent that induces oxidative stress.

SignalingPathway cluster_cell Fungal Cell This compound This compound ROS Increased ROS (Oxidative Stress) This compound->ROS Induces Antioxidant_Defense Antioxidant Defense (e.g., Catalase, SOD) ROS->Antioxidant_Defense Activates Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Causes Antioxidant_Defense->ROS Inhibits Apoptosis Apoptosis Damage->Apoptosis Leads to

Caption: Hypothetical signaling pathway of this compound-induced oxidative stress.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the in vitro evaluation of the antifungal properties of ascorbic acid (Vitamin C). While ascorbic acid is a well-known antioxidant, emerging research has highlighted its potential as an antifungal agent, both alone and in combination with existing antifungal drugs. It can exhibit synergistic, additive, or antagonistic interactions depending on the fungal species and the combination agent. The primary proposed mechanism of its antifungal action involves the generation of reactive oxygen species (ROS) through an iron-catalyzed Fenton reaction, leading to oxidative stress within the fungal cell. Additionally, ascorbic acid has been shown to influence the ergosterol biosynthesis pathway, a critical target for many antifungal drugs.

These protocols and data are intended to guide researchers in the systematic evaluation of ascorbic acid's antifungal efficacy and its potential applications in drug development.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of Ascorbic Acid and in Combination with Antifungal Agents against Candida albicans
Antifungal AgentAscorbic Acid ConcentrationMIC of Antifungal Agent (µg/mL)Fold Change in MICReference
Ascorbic Acid alone-100,000-[1]
Amphotericin B00.5-[2]
300 µg/mL0.12↓ 4.2x[2]
Theasaponins0125-[3]
80 mM31.25↓ 4x[3]
Fluconazole (Wild-Type C. albicans)00.125 - 64-[4]
0.078 - 5 mMAntagonistic Interaction (FICI > 4)[4]

Note: The interaction between ascorbic acid and fluconazole was found to be antagonistic, as indicated by a Fractional Inhibitory Concentration Index (FICI) greater than 4.[4]

Table 2: Time-Kill Kinetics of Ascorbic Acid against Candida albicans
TreatmentTime (hours)Log10 CFU/mL ReductionReference
90 mM Sodium Ascorbate1.55[5]
31.25 µg/mL Theasaponins + 80 mM Ascorbic Acid5Significant decrease[3]
24Maintained inhibition (half of control)[3]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the MIC of ascorbic acid.

Materials:

  • Candida albicans strain (e.g., ATCC 10231)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Ascorbic acid stock solution (sterilized by filtration)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on SDA plates at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 to a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the ascorbic acid stock solution in RPMI-1640 in the wells of a 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (inoculum without ascorbic acid) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of ascorbic acid that causes complete visual inhibition of growth.[3] The results can also be read using a microplate reader at 490 nm.

Checkerboard Microdilution Assay for Synergy Testing

This assay is used to evaluate the interaction between ascorbic acid and another antifungal agent.

Procedure:

  • Prepare serial dilutions of ascorbic acid along the rows of a 96-well plate and serial dilutions of the second antifungal agent along the columns.

  • Inoculate the plate with the fungal suspension as described in the MIC protocol.

  • After incubation, determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows[4]:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Kinetic Assay

This assay determines the rate at which an antifungal agent kills a fungal population.

Procedure:

  • Prepare a fungal suspension in a suitable broth (e.g., SDB) to a starting concentration of approximately 1 x 10^5 CFU/mL.

  • Add ascorbic acid at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without the agent.

  • Incubate the cultures at 35°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots in sterile saline and plate them on SDA plates.

  • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL against time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[3]

Ergosterol Quantification Assay

This protocol is used to assess the effect of ascorbic acid on the fungal cell membrane's ergosterol content.

Procedure:

  • Culture the fungal cells in the presence and absence of sub-inhibitory concentrations of ascorbic acid.

  • Harvest the cells by centrifugation and wash with sterile water.

  • Perform a heptane extraction of the cellular sterols.[4]

  • Analyze the extracted sterols by spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Quantify the relative amount of ergosterol by comparing the peak areas to an internal standard.[4]

Visualizations

Antifungal_Mechanism_of_Ascorbic_Acid cluster_0 Ascorbic Acid (Pro-oxidant Activity) cluster_1 Fungal Cell Ascorbic_Acid Ascorbic Acid Fe2 Fe²⁺ Ascorbic_Acid->Fe2 Reduces Fe3 Fe³⁺ Fe3->Ascorbic_Acid OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical Fenton Reaction H2O2 H₂O₂ H2O2->OH_radical Oxidative_Stress Oxidative Stress OH_radical->Oxidative_Stress Induces Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Cell_Death Fungal Cell Death Cell_Damage->Cell_Death

Caption: Proposed mechanism of ascorbic acid's antifungal action via ROS generation.

Ergosterol_Pathway_Interaction cluster_pathway Ergosterol Biosynthesis Pathway cluster_regulation Transcriptional Regulation Lanosterol Lanosterol Erg11 Erg11 (Lanosterol 14α-demethylase) Lanosterol->Erg11 Intermediate Intermediate Sterols Erg11->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Upc2 Upc2 (Transcriptional Regulator) Upc2->Erg11 Activates Expression Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Ergosterol Restores Levels Ascorbic_Acid->Upc2 Requires for antagonism Elongated_Growth Elongated Cell Growth Ascorbic_Acid->Elongated_Growth Antagonizes Hsp90_Inhibition Hsp90 Inhibition (e.g., by Geldanamycin) Hsp90_Inhibition->Ergosterol Reduces Levels Hsp90_Inhibition->Elongated_Growth Induces

Caption: Interaction of ascorbic acid with the ergosterol biosynthesis pathway.

Experimental_Workflow start Start: Select Fungal Strain and Antifungal Agents mic Determine MIC of Each Agent Alone (Broth Microdilution) start->mic checkerboard Perform Checkerboard Assay (Ascorbic Acid + Antifungal) mic->checkerboard fici Calculate FICI to Determine Interaction (Synergy, Indifference, Antagonism) checkerboard->fici time_kill Conduct Time-Kill Kinetic Assays (Alone and in Combination) fici->time_kill mechanism Investigate Mechanism of Action (e.g., Ergosterol Quantification, ROS Assay) time_kill->mechanism end End: Analyze and Report Findings mechanism->end

Caption: General experimental workflow for assessing antifungal synergy.

References

Application Notes and Protocols for Fungal Biofilm Disruption Studies Using β-1,3-Glucanase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms represent a significant clinical challenge due to their inherent resistance to conventional antifungal therapies.[1][2][3] This resistance stems from the complex and protective extracellular matrix (ECM) that encases the fungal community, limiting drug penetration and shielding the cells from host immune responses.[2][4] A key structural component of the ECM in many pathogenic fungi, such as Candida albicans, is β-1,3-glucan.[5][6][7] Targeting the integrity of this matrix offers a promising therapeutic strategy to disrupt biofilms and enhance the efficacy of existing antifungal agents.[5][7][8]

These application notes provide a comprehensive guide for utilizing β-1,3-glucanase, an enzyme that specifically hydrolyzes β-1,3-glycosidic linkages, in fungal biofilm disruption studies. The protocols detailed below outline standardized in vitro methods for quantifying biofilm disruption and provide insights into the underlying mechanisms of action.

Putative Mechanism of Action

The primary mechanism of action of β-1,3-glucanase in biofilm disruption is the enzymatic degradation of the β-1,3-glucan polymers within the biofilm matrix.[7][8] This degradation compromises the structural integrity of the biofilm, leading to several consequential effects:

  • Increased Drug Permeability: Disruption of the matrix allows for better penetration of antifungal agents to the embedded fungal cells.[5][6]

  • Enhanced Susceptibility to Antifungals: By breaking down the protective matrix, β-1,3-glucanase can render fungal cells more susceptible to conventional antifungal drugs like fluconazole and amphotericin B.[5][6][8]

  • Biofilm Dispersal: The enzymatic activity can lead to the release of fungal cells from the biofilm, making them more vulnerable to host immune clearance and less able to adhere to surfaces.[8]

Data Presentation

Effective evaluation of β-1,3-glucanase's anti-biofilm activity requires precise quantification. The following tables provide a structured format for presenting key data points obtained from the experimental protocols.

Table 1: Effect of β-1,3-Glucanase on Pre-formed Fungal Biofilm Biomass

Fungal StrainTreatmentConcentrationMean Absorbance (OD570) ± SD% Biofilm Reduction
Candida albicans (e.g., SC5314)Untreated Control-1.25 ± 0.080%
β-1,3-glucanase0.7 U/ml0.68 ± 0.0545.6%
β-1,3-glucanase1.5 U/ml0.45 ± 0.0464.0%
Positive Control (e.g., Fluconazole)64 µg/mL1.10 ± 0.0712.0%

Table 2: Synergistic Effect of β-1,3-Glucanase with Antifungal Agents on Biofilm Metabolic Activity

Fungal StrainTreatmentMean Absorbance (OD490) ± SD% Metabolic Activity Reduction
Candida albicans (e.g., ATCC 90028)Untreated Control0.98 ± 0.060%
Fluconazole (128 µg/mL)0.85 ± 0.0513.3%
β-1,3-glucanase (0.7 U/ml)0.75 ± 0.0423.5%
Fluconazole (128 µg/mL) + β-1,3-glucanase (0.7 U/ml)0.32 ± 0.0367.3%

Experimental Protocols

Protocol 1: Fungal Biofilm Formation in a 96-Well Plate

This protocol outlines the procedure for growing mature fungal biofilms in a 96-well plate format, which is suitable for subsequent disruption assays.[3][9]

Materials:

  • Candida albicans strain (e.g., SC5314 or ATCC 90028)

  • Yeast Peptone Dextrose (YPD) broth

  • RPMI 1640 medium buffered with MOPS

  • Sterile, flat-bottom 96-well polystyrene plates

  • Spectrophotometer or hemocytometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of C. albicans from a fresh YPD agar plate into 10 mL of YPD broth. Incubate overnight at 30°C with shaking.[3]

  • Cell Harvesting and Washing: Harvest the cells by centrifugation, wash twice with sterile Phosphate Buffered Saline (PBS), and resuspend in RPMI 1640 medium.[3]

  • Standardization of Cell Suspension: Adjust the cell density to 1 x 10⁶ cells/mL in RPMI 1640 medium using a spectrophotometer (OD₆₀₀) or a hemocytometer.[1][3]

  • Biofilm Growth: Add 100 µL of the standardized cell suspension to each well of a 96-well plate. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for mature biofilm formation.[1]

Protocol 2: Biofilm Disruption Assay

This protocol details the treatment of pre-formed biofilms with β-1,3-glucanase and subsequent quantification of biofilm biomass and metabolic activity.

Materials:

  • 96-well plate with pre-formed fungal biofilms (from Protocol 1)

  • β-1,3-glucanase solution (e.g., Zymolyase 20T)

  • Antifungal agent stock solution (e.g., fluconazole)

  • Sterile PBS

  • Crystal Violet (CV) solution (0.1% w/v)

  • 95% ethanol or 33% acetic acid

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Microplate reader

Procedure:

  • Preparation of Treatment Solutions: Prepare serial dilutions of β-1,3-glucanase and/or the antifungal agent in fresh RPMI 1640 medium.

  • Treatment of Biofilms: Carefully remove the medium from the wells containing the pre-formed biofilms. Wash the biofilms twice with sterile PBS to remove non-adherent cells.[2]

  • Add 200 µL of the prepared treatment solutions to the respective wells. Add fresh medium to the untreated control wells.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.[2]

  • Quantification of Biofilm Disruption:

    • Biomass Quantification (Crystal Violet Assay): [1][10]

      • After the 24-hour treatment, discard the supernatant and wash the wells twice with sterile PBS.[1]

      • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.[3]

      • Remove the methanol and allow the plate to air dry. Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.[1][3]

      • Wash the plate thoroughly with water to remove excess stain and allow it to dry.[1]

      • Solubilize the bound dye by adding 200 µL of 95% ethanol or 33% acetic acid to each well.[1]

      • Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

    • Metabolic Activity Quantification (XTT Assay): [1][2]

      • After the treatment period, carefully wash the biofilms twice with 200 µL of sterile PBS.[2]

      • Prepare the XTT/menadione solution immediately before use.

      • Add 100 µL of the XTT/menadione solution to each well.

      • Incubate the plate in the dark at 37°C for 2-5 hours.[1]

      • Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the cells within the biofilm.[1]

Visualization of Pathways and Workflows

Signaling Pathways Involved in Biofilm Formation

Several signaling pathways are crucial for fungal biofilm formation, including the Ras/cAMP/PKA and MAPK pathways, which regulate cell adhesion, morphogenesis, and stress responses.[3] While β-1,3-glucanase acts directly on the biofilm matrix, understanding these pathways is important for developing combination therapies.

Fungal_Biofilm_Signaling_Pathways cluster_0 Environmental Cues cluster_1 Signaling Cascades cluster_2 Cellular Responses Nutrient Availability Nutrient Availability Ras1 Ras1 Nutrient Availability->Ras1 Host Factors Host Factors Host Factors->Ras1 Surface Contact Surface Contact MAPK Cascade MAPK Cascade Surface Contact->MAPK Cascade Cyr1 Cyr1 Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA PKA cAMP->PKA Adhesion Adhesion PKA->Adhesion Hyphal Formation Hyphal Formation PKA->Hyphal Formation Matrix Production Matrix Production MAPK Cascade->Matrix Production Biofilm Formation Biofilm Formation Adhesion->Biofilm Formation Hyphal Formation->Biofilm Formation Matrix Production->Biofilm Formation

Key signaling pathways regulating fungal biofilm formation.
Experimental Workflow for Biofilm Disruption Assay

The following diagram illustrates the sequential steps involved in the fungal biofilm disruption assay.

Biofilm_Disruption_Workflow A Inoculum Preparation (Overnight Culture) B Cell Standardization (1x10^6 cells/mL) A->B C Biofilm Formation (24-48h incubation) B->C D Treatment with β-1,3-Glucanase +/- Antifungal (24h incubation) C->D E Washing Step (Remove non-adherent cells) D->E F Quantification E->F G Crystal Violet Assay (Biomass) F->G Option 1 H XTT Assay (Metabolic Activity) F->H Option 2

Experimental workflow for the fungal biofilm disruption assay.
Logical Relationship of β-1,3-Glucanase Action

This diagram depicts the logical flow of how β-1,3-glucanase impacts the fungal biofilm and enhances antifungal efficacy.

Glucanase_Action_Logic Start Fungal Biofilm with Intact β-1,3-Glucan Matrix Treatment Addition of β-1,3-Glucanase Start->Treatment Degradation Degradation of β-1,3-Glucan Treatment->Degradation Disruption Biofilm Matrix Disruption Degradation->Disruption Increased_Permeability Increased Antifungal Permeability Disruption->Increased_Permeability Enhanced_Susceptibility Enhanced Fungal Cell Susceptibility Disruption->Enhanced_Susceptibility Increased_Permeability->Enhanced_Susceptibility Outcome Biofilm Eradication Enhanced_Susceptibility->Outcome

Logical flow of β-1,3-glucanase action on fungal biofilms.

References

Application Notes and Protocols: Ascorbic Acid Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of Ascorbic Acid (Vitamin C) on cancer cell lines. The information is intended for researchers in cell biology, oncology, and drug development.

Introduction

Ascorbic acid, a common dietary supplement, has demonstrated selective cytotoxic effects against various cancer cells at high concentrations, while remaining non-toxic to normal cells.[1][2][3][4] This selective cytotoxicity is primarily attributed to its pro-oxidant activity in the tumor microenvironment, leading to the generation of hydrogen peroxide (H₂O₂) and subsequent oxidative stress, which induces apoptotic cell death.[1][2][4] Understanding the mechanism of action and having a standardized protocol to evaluate its efficacy is crucial for preclinical cancer research.

The primary mechanism involves the extracellular generation of H₂O₂ from ascorbate, which then diffuses into cancer cells, causing DNA damage and activating cell death pathways.[1][2] Both caspase-dependent and caspase-independent apoptotic pathways have been implicated. In some cell lines, Ascorbic Acid induces apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[5][6] In others, a caspase-independent pathway mediated by the apoptosis-inducing factor (AIF) has been observed.[7] Furthermore, Ascorbic Acid has been shown to induce endoplasmic reticulum (ER) stress-mediated apoptosis.[8]

This document provides a detailed protocol for a cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to determine the cytotoxic effects of Ascorbic Acid on cancer cells.

Data Presentation

Table 1: IC₅₀ Values of Ascorbic Acid in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Ascorbic Acid in different human cancer cell lines after a specified exposure time. These values indicate the concentration of Ascorbic Acid required to inhibit the growth of 50% of the cancer cell population.

Cell LineCancer TypeIC₅₀ Value (mM)Exposure Time (hours)
JLP119Burkitt's Lymphoma0.51
Various Cancer LinesMultiple Types< 41
MDA-MB-231Breast Carcinoma12.214
MDA-MB-468Breast Carcinoma7.514
B-CPAPPapillary Thyroid Carcinoma548
K1Papillary Thyroid Carcinoma548
TPC-1Papillary Thyroid Carcinoma1048
OECM-1Oral Epidermoid Carcinoma> 23-5
THP-1Acute Monocytic Leukemia5 µg/mLNot Specified
K562Chronic Myelogenous Leukemia8 µg/mLNot Specified

Note: IC₅₀ values can vary depending on the cell line, assay method, and experimental conditions.[1][3][9][10][11]

Experimental Protocols

MTT Assay for Ascorbic Acid Cytotoxicity

This protocol outlines the steps for determining the cytotoxicity of Ascorbic Acid using a standard MTT assay. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Ascorbic Acid (cell culture grade)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of Ascorbic Acid Solutions:

    • Prepare a stock solution of Ascorbic Acid in sterile water or PBS.

    • Perform serial dilutions of the stock solution in serum-free culture medium to obtain the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 mM).[1][10]

  • Treatment of Cells:

    • After 24 hours of incubation, carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared Ascorbic Acid dilutions to the respective wells.

    • Include control wells:

      • Vehicle Control: Cells treated with serum-free medium only.

      • Blank Control: Wells containing medium but no cells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot a dose-response curve with Ascorbic Acid concentration on the x-axis and % cell viability on the y-axis.

    • Determine the IC₅₀ value from the curve.

Visualizations

Signaling Pathways of Ascorbic Acid-Induced Apoptosis

Ascorbic_Acid_Apoptosis_Pathway Ascorbic_Acid Ascorbic Acid (High Concentration) H2O2 Extracellular H₂O₂ Generation Ascorbic_Acid->H2O2 ROS Increased Intracellular ROS H2O2->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria ER_Stress ER Stress ROS->ER_Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c AIF AIF Translocation to Nucleus Mitochondria->AIF IRE_JNK_CHOP IRE/JNK/CHOP Pathway ER_Stress->IRE_JNK_CHOP Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase-dependent Apoptosis Apoptosis AIF->Apoptosis Caspase-independent Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis IRE_JNK_CHOP->Apoptosis

Caption: Ascorbic Acid-induced apoptosis signaling pathways.

Experimental Workflow for Ascorbic Acid Cytotoxicity Assay

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h (37°C, 5% CO₂) Seed_Cells->Incubate_24h_1 Treat_Cells Treat Cells with Ascorbic Acid Incubate_24h_1->Treat_Cells Prepare_AA Prepare Ascorbic Acid Dilutions Prepare_AA->Treat_Cells Incubate_Exposure Incubate for Exposure Time (24-72h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_4h Incubate 3-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze Data & Determine IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow of the MTT cytotoxicity assay.

References

Application Note & Protocol: Quantification of Ascorbic Acid (Vitamin C) by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ascorbic acid, commonly known as Vitamin C, is a water-soluble vitamin and a potent antioxidant essential for various physiological functions.[1][2] Its quantification is crucial in diverse fields, including pharmaceutical formulations, food and beverage quality control, and biomedical research.[1][3] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the determination of ascorbic acid due to its high sensitivity, specificity, and accuracy.[4] This application note provides a detailed protocol for the quantification of ascorbic acid using a reversed-phase HPLC (RP-HPLC) method.

The method described herein is based on isocratic elution with a C18 column and UV detection, which offers a simple, rapid, and reliable approach for the routine analysis of ascorbic acid in various sample matrices.[2][4][5]

Experimental Protocols

1. Materials and Reagents

  • Ascorbic acid standard (analytical grade)

  • HPLC grade methanol

  • HPLC grade acetonitrile[5]

  • HPLC grade water

  • Metaphosphoric acid (MPA)[5]

  • Dithiothreitol (DTT) (for total ascorbic acid determination)[5]

  • Sulfuric acid or ortho-phosphoric acid for pH adjustment[4][6]

  • Potassium phosphate monobasic[6]

  • 0.22 µm or 0.45 µm membrane filters[4]

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4][5]

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][7]

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 100 mg of ascorbic acid standard and dissolve it in 100 mL of a suitable solvent (e.g., 5% metaphosphoric acid or mobile phase) to prevent oxidation.[5] Store this solution in a dark, airtight container at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

4. Sample Preparation

The sample preparation procedure is critical to ensure the stability of ascorbic acid, which is susceptible to oxidation.[5]

  • For Liquid Samples (e.g., fruit juice, beverages):

    • Adjust the pH of the sample to approximately 2.5 using ortho-phosphoric acid to prevent ionization of ascorbic acid.[6]

    • Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet any solid particles.[5]

    • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[6]

  • For Solid Samples (e.g., plant tissue, tablets):

    • Homogenize a known weight of the sample in an acidic extraction solution, such as 5% metaphosphoric acid, to precipitate proteins and stabilize the ascorbic acid.[5]

    • Centrifuge the homogenate (e.g., 10,000 x g for 10 minutes at 4°C).[5]

    • Collect the supernatant and filter it through a 0.22 µm syringe filter prior to analysis.[5]

  • For Total Ascorbic Acid (Ascorbic Acid + Dehydroascorbic Acid):

    • To measure the total vitamin C content, the oxidized form, dehydroascorbic acid (DHAA), must be reduced back to ascorbic acid.

    • Incubate the sample extract with a reducing agent like dithiothreitol (DTT) at room temperature in the dark for a specified time (e.g., 20-25 minutes).[5]

    • Following incubation, the sample is ready for HPLC analysis. The concentration of DHAA can be calculated by subtracting the ascorbic acid concentration in the untreated sample from the total ascorbic acid concentration.[5]

5. Chromatographic Conditions

The following table summarizes typical HPLC conditions for ascorbic acid analysis. These may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic elution with a mixture of aqueous buffer and organic solvent. Examples: - 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.7)[5] - Methanol:Water with acetic acid (e.g., 5:95 v/v)[2] - Methanol:Water with sulfuric acid (pH 2.2) (e.g., 20:80 v/v)[4]
Flow Rate 0.9 - 1.0 mL/min[2][4]
Injection Volume 10 - 20 µL[4][5]
Column Temperature 25 - 30°C[5]
Detection Wavelength 243 - 254 nm[4][8]
Run Time ~7-10 minutes

Data Presentation

Table 1: Quantitative Data Summary for a Typical Ascorbic Acid HPLC Method

ParameterValue
Retention Time (min) 3.18 - 5.4[4][5]
Linearity Range (µg/mL) 1.0 - 100.0
Correlation Coefficient (R²) > 0.998[9]
Limit of Detection (LOD) (µg/mL) ~0.42[4]
Limit of Quantification (LOQ) (µg/mL) ~1.0
Precision (%RSD) < 2%[4]
Accuracy (% Recovery) 98 - 102%

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Ascorbic Acid Standard Working_Standards Working Standard Solutions Standard->Working_Standards Sample Sample Matrix (e.g., Juice, Tissue) Extraction Extraction with Metaphosphoric Acid Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Autosampler Autosampler Injection Filtration->Autosampler Working_Standards->Autosampler Column C18 Column Autosampler->Column Detector UV Detector (245 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC quantification of Ascorbic Acid.

Logical_Relationship Total_Vitamin_C Total Vitamin C DTT_Reduction Reduction with DTT Total_Vitamin_C->DTT_Reduction Ascorbic_Acid Ascorbic Acid (AA) HPLC_Analysis_AA HPLC Analysis Ascorbic_Acid->HPLC_Analysis_AA Measures AA directly DHAA Dehydroascorbic Acid (DHAA) HPLC_Analysis_Total HPLC Analysis DTT_Reduction->HPLC_Analysis_Total Measures Total AA Calculation Calculation (Total AA - AA) HPLC_Analysis_Total->Calculation HPLC_Analysis_AA->Calculation Calculation->DHAA Determines DHAA concentration

Caption: Logical relationship for determining Dehydroascorbic Acid (DHAA) concentration.

References

Application Notes and Protocols for the Safe Handling and Storage of Ascosin in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general properties of polyene macrolide antibiotics. Specific handling and storage information for "Ascosin" was not publicly available. It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound for specific safety, handling, and storage instructions. The information provided herein should be used as a supplementary resource.

Introduction

This compound is classified as a polyene macrolide antibiotic, a class of potent antifungal agents.[1][2] These molecules are characterized by a large macrolide ring containing a series of conjugated double bonds, which is responsible for their biological activity and also their inherent instability.[1] Due to their sensitivity to environmental factors such as light, heat, and pH, stringent adherence to proper handling and storage protocols is crucial to ensure the compound's integrity, experimental reproducibility, and laboratory safety.[3][4]

Physical and Chemical Properties

Polyene macrolides like this compound are typically crystalline solids, often yellow in color due to the conjugated polyene system.[1] They are generally poorly soluble in water and common organic solvents but may have some solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5] Their amphipathic nature, with a hydrophobic polyene region and a hydrophilic polyol region, dictates their interaction with fungal cell membranes.

Health and Safety Hazards

While specific toxicity data for this compound is not available, polyene macrolides as a class can be potent compounds. The primary hazards are associated with inhalation of fine powders and skin or eye contact. It is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A lab coat.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted NIOSH-approved respirator is required.

Quantitative Stability Data

The stability of polyene macrolides is highly dependent on environmental conditions. The following table summarizes stability data for representative polyene macrolides, Nystatin and Amphotericin B, to provide an indication of the expected stability profile for this compound.

CompoundConditionMatrixStability/Degradation RateReference
Nystatin 366 nm UV lightEthanolic solutionFirst-step degradation rate constant: 0.0929 min⁻¹[1][3][4][6]
Nystatin 5°CAqueous mouthrinse (pH ~7)Stable for 9 days (≥90% of initial concentration)[7]
Nystatin 22°CAqueous mouthrinse (pH ~7)Stable for 4 days (≥90% of initial concentration)[7]
Amphotericin B 4°C, protected from lightPolypropylene containerStable for 15 days[8]
Amphotericin B Room Temperature, with or without light protectionPolypropylene containerStable for 3 days[8]
Amphotericin B 37°CCell culture mediumActive for 3 days[9]

Experimental Protocols

Protocol for Preparation of Stock Solutions

Given the poor aqueous solubility and instability of polyene macrolides, the following protocol is recommended for preparing stock solutions.

  • Equilibrate the this compound container to room temperature before opening to prevent condensation.

  • Perform all manipulations in a chemical fume hood.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • To the vial containing the powder, add a small volume of a suitable organic solvent such as DMSO or DMF to dissolve the compound completely. Sonication may be used to aid dissolution.

  • Once dissolved, the solution can be further diluted with the appropriate aqueous buffer or cell culture medium to the desired final concentration. Note that adding the organic stock solution to an aqueous medium may cause precipitation if the final organic solvent concentration is too high.

  • Protect the stock solution from light by wrapping the container in aluminum foil or using an amber vial.

  • Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, solutions can be stored at 2-8°C for a limited time, as indicated by stability data.

Protocol for Storage
  • Solid Compound: Store solid this compound in a tightly sealed container in a refrigerator (2-8°C) or freezer (-20°C), protected from light and moisture.[10]

  • Solutions: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect all solutions from light.

Visualizations

Mechanism of Action of Polyene Macrolide Antibiotics

The primary mechanism of action of polyene macrolides is the disruption of the fungal cell membrane.[2][11] They bind with high affinity to ergosterol, a key sterol component of the fungal cell membrane, leading to the formation of pores or channels.[5][7] This disrupts the membrane's integrity, causing leakage of essential intracellular ions and molecules, ultimately leading to fungal cell death.

cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Ergosterol Ergosterol Pore Membrane Pore Ergosterol->Pore Forms Pore/Channel Phospholipid Phospholipid Bilayer This compound This compound (Polyene Macrolide) This compound->Ergosterol Binds to Ergosterol Ions K+, Na+, H+ CellDeath Fungal Cell Death Ions->CellDeath Leads to Pore->Ions Ion Leakage start Start: Receive this compound storage Store at 2-8°C or -20°C (Protected from Light) start->storage prep Prepare Stock Solution (in Fume Hood) storage->prep dissolve Dissolve in DMSO/DMF prep->dissolve dilute Dilute with Buffer/Medium dissolve->dilute experiment Perform Experiment (Minimize Light Exposure) dilute->experiment end End: Data Analysis experiment->end waste Dispose of Waste (Follow Institutional Guidelines) experiment->waste

References

Troubleshooting & Optimization

Technical Support Center: Ascosin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ascosin in aqueous solutions. As specific stability data for this compound is limited in publicly available literature, this guide leverages data from closely related polyene macrolide antibiotics, such as Nystatin and Amphotericin B, which share structural and chemical properties. This information should be used as a guideline, and it is strongly recommended to perform substance-specific stability studies for this compound under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: Based on data from related polyene macrolide antibiotics, this compound is expected to have limited stability in aqueous solutions.[1][2] The stability is significantly influenced by factors such as pH, temperature, light, and the presence of oxygen.[1][2][3][4][5] Aqueous solutions of similar compounds, like Nystatin, can lose activity shortly after preparation.[3]

Q2: What is the optimal pH for this compound in an aqueous solution?

A2: While specific data for this compound is unavailable, related compounds like Nystatin and Amphotericin B exhibit optimal stability in a pH range of 5 to 7.[6][7] It is advisable to maintain this compound solutions within this pH range to minimize degradation. Extreme pH values, both acidic (e.g., pH 2) and alkaline (e.g., pH 9), are likely to cause rapid degradation.[3][4]

Q3: How does temperature affect the stability of this compound solutions?

A3: Increased temperature accelerates the degradation of polyene macrolide antibiotics.[3][8] For instance, Nystatin in a tissue culture medium is stable for only three days at 37°C.[3] It is recommended to prepare this compound solutions fresh and store them at refrigerated temperatures (2-8°C) when not in immediate use.

Q4: Is this compound sensitive to light?

A4: Yes, polyene macrolides are known to be sensitive to light, particularly UV radiation, which can cause rapid degradation.[1][5] All work with this compound solutions should be performed under subdued light, and storage should be in light-protected containers (e.g., amber vials).

Q5: What are the primary degradation pathways for this compound?

A5: Oxidation is a major degradation pathway for polyene macrolide antibiotics.[9][10] The polyene structure is susceptible to oxidative cleavage, leading to a loss of biological activity. Therefore, it is crucial to minimize exposure to oxygen by, for example, using degassed solvents or blanketing the solution with an inert gas like nitrogen or argon.

Q6: How can I monitor the concentration and degradation of this compound in my experiments?

A6: High-Performance Liquid Chromatography (HPLC) is a common and reliable analytical method for quantifying polyene macrolide antibiotics and their degradation products.[1][9][10][11][12] A stability-indicating HPLC method should be developed and validated to accurately measure the concentration of the active this compound molecule over time.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of biological activity - Inappropriate pH of the solution.- Exposure to high temperatures.- Exposure to light.- Oxidation.- Adjust the pH of the aqueous solution to a range of 5-7.[6][7]- Prepare solutions fresh and store them at 2-8°C.[3]- Protect the solution from light at all times using amber vials or by covering containers with aluminum foil.[1][5]- Use degassed solvents and consider working under an inert atmosphere.
Precipitation of this compound in solution - Poor solubility in water.[1][2]- Aggregation of the molecules.- Consider using a co-solvent system if compatible with the experimental design.- Prepare solutions at the lowest effective concentration.
Inconsistent experimental results - Degradation of this compound stock solutions.- Variability in solution preparation.- Prepare fresh stock solutions for each experiment.- Standardize the protocol for solution preparation, including pH, temperature, and light protection.

Stability Data Summary for Related Polyene Macrolide Antibiotics

The following table summarizes stability data for Nystatin and Amphotericin B, which can serve as a proxy for estimating the stability of this compound.

ParameterConditionObservation for Nystatin/Amphotericin BReference
pH Optimal RangepH 5-7[6][7]
Labile RangepH < 4 and pH > 8[3][4]
Temperature 37°CStable for 3 days (Nystatin in tissue culture media)[3]
Elevated TemperaturesAccelerates decomposition[3][8]
Light UV RadiationRapid degradation[1][5]
Kinetics DegradationFollows first-order kinetics under specific conditions[6][7]

Experimental Protocol: Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general procedure for determining the stability of this compound in an aqueous solution.

1. Materials and Reagents:

  • This compound reference standard
  • High-purity water (e.g., Milli-Q or equivalent)
  • Buffers (e.g., phosphate or citrate buffers) to prepare solutions at different pH values (e.g., 4, 5, 6, 7, 8)
  • HPLC-grade solvents (e.g., acetonitrile, methanol)
  • Light-protected vials (e.g., amber glass vials)
  • Calibrated pH meter
  • Analytical balance
  • HPLC system with a suitable detector (e.g., UV-Vis or DAD)

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound reference standard.
  • Dissolve the standard in a suitable organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution, as this compound has poor aqueous solubility.

3. Preparation of Test Solutions:

  • Prepare a series of aqueous buffer solutions at the desired pH values.
  • Spike the buffer solutions with the this compound stock solution to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low and does not interfere with the experiment.
  • Aliquot the test solutions into light-protected vials.

4. Stability Study Conditions:

  • Temperature: Store sets of vials at different temperatures (e.g., 2-8°C, 25°C, and 40°C).
  • Light Exposure: To assess photosensitivity, expose one set of vials to a controlled light source (e.g., a photostability chamber) while keeping a parallel set in the dark.

5. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from each vial.
  • Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

6. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.
  • Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to appropriate kinetic models.
  • Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Diagrams

Experimental_Workflow cluster_prep Solution Preparation cluster_stress Stability Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions prep_stock->prep_test prep_buffers Prepare Aqueous Buffers (Varying pH) prep_buffers->prep_test temp_stress Temperature (2-8°C, 25°C, 40°C) prep_test->temp_stress light_stress Light Exposure (Light vs. Dark) prep_test->light_stress sampling Sampling at Time Points temp_stress->sampling light_stress->sampling hplc HPLC Analysis sampling->hplc kinetics Determine Degradation Kinetics hplc->kinetics half_life Calculate Half-life (t½) kinetics->half_life Logical_Relationship cluster_factors Influencing Factors cluster_outcome Outcome cluster_degradation Degradation Pathway pH pH Stability This compound Stability pH->Stability Temperature Temperature Temperature->Stability Light Light Light->Stability Oxygen Oxygen Oxygen->Stability Oxidation Oxidation Stability->Oxidation Hydrolysis Hydrolysis Stability->Hydrolysis

References

Preventing Ascosin precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Ascosin in cell culture, with a primary focus on preventing its precipitation in culture media. The information provided is based on the known properties of aromatic heptaene polyene macrolides, the class of antifungal agents to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a polyene macrolide antibiotic with potent antifungal activity. It belongs to the aromatic heptaene group, known for high efficacy against a broad spectrum of fungi. In cell culture, this compound is primarily used to prevent or eliminate fungal contamination.

Q2: Why does this compound precipitate in my culture medium?

This compound, like other polyene macrolides, has very low solubility in aqueous solutions such as cell culture media.[1][2] Precipitation is a common issue and can be triggered by several factors:

  • Exceeding Solubility Limit: The concentration of this compound in the final culture medium may be higher than its solubility limit.

  • Improper Dissolution: Incorrect solvent choice or improper technique when preparing the stock solution can lead to the formation of micro-precipitates that become more pronounced upon dilution.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous culture medium can cause the compound to "crash out" of solution.[3]

  • pH and Temperature Shifts: Polyene macrolides are sensitive to pH and temperature fluctuations.[4][5] Changes in the culture environment can decrease this compound's stability and solubility.

  • Interactions with Media Components: High concentrations of salts, particularly divalent cations like calcium and magnesium, and proteins in serum can interact with this compound and promote precipitation.[6]

  • Light Exposure: Aromatic heptaenes can be sensitive to light, which may lead to degradation and reduced solubility.[7]

Q3: What are the visual signs of this compound precipitation?

Precipitation can appear as:

  • Fine, crystalline particles

  • A cloudy or turbid appearance of the medium

  • A thin film on the surface of the culture vessel or a pellet at the bottom

Q4: Can the precipitate harm my cells?

While the precipitate itself may not be directly toxic, its formation can negatively impact your experiments by:

  • Reducing the effective concentration: The actual concentration of soluble, active this compound will be lower than intended, leading to inconsistent or inaccurate results.

  • Physical interference: Particulate matter can interfere with cellular attachment and growth, as well as with microscopic analysis.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.

Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to the Medium
Potential Cause Troubleshooting Step Explanation
High Final Concentration Decrease the final working concentration of this compound.The concentration of this compound may be exceeding its solubility limit in the culture medium.
Solvent Shock 1. Pre-warm the culture medium to 37°C. 2. Add the this compound stock solution dropwise while gently swirling the medium. 3. Avoid adding the stock solution directly into a large volume of cold medium.Rapid dilution of a concentrated DMSO stock into an aqueous environment can cause the compound to immediately precipitate. Gradual addition and mixing allow for better dispersion.[3]
Incorrect Stock Solution Preparation Review and optimize the stock solution preparation protocol (see Experimental Protocols section). Ensure the this compound is fully dissolved in the appropriate solvent before use.Undissolved particles in the stock solution will act as nucleation sites for further precipitation upon dilution.
Issue 2: Precipitation Occurs During Incubation
Potential Cause Troubleshooting Step Explanation
Temperature Fluctuations 1. Ensure the incubator is properly calibrated and maintains a stable temperature. 2. Minimize the frequency and duration of opening the incubator door.Polyene macrolides are sensitive to temperature changes, which can affect their stability and solubility over time.[4][5]
pH Shift in Medium 1. Use a culture medium containing a stable buffering system (e.g., HEPES) in addition to the standard bicarbonate buffering. 2. Ensure the CO2 level in the incubator is appropriate for the medium formulation.Cellular metabolism can alter the pH of the culture medium. Polyene macrolides are unstable at extreme pH values, which can lead to degradation and precipitation.[4]
Evaporation of Media 1. Maintain proper humidity levels in the incubator. 2. Ensure culture flasks have filtered caps that are not overly loose, and use sealed plates when possible.Evaporation increases the concentration of all media components, including this compound and salts, which can exceed solubility limits.[6]
Light Exposure Protect the culture vessels from direct light exposure by keeping them in a dark incubator and minimizing exposure during handling.Aromatic heptaenes can be light-sensitive, and prolonged exposure can lead to degradation.[7]
Interaction with Serum Proteins If using a high concentration of serum, consider reducing the serum percentage or using a serum-free medium if compatible with your cell line.While serum proteins can sometimes aid in solubilizing hydrophobic compounds, high concentrations can also lead to binding and co-precipitation.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder into a sterile, light-protected tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 1-10 mg/mL). Polyene macrolides are generally soluble in DMSO.[2][9]

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to room temperature may aid dissolution if the DMSO was stored at a low temperature.

  • Visually inspect the solution against a light source to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of this compound Stock Solution into Culture Medium

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature, protected from light.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your culture medium. Crucially, ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically ≤ 0.5%, but ideally < 0.1%).

  • In a sterile conical tube, place the required volume of pre-warmed culture medium.

  • While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This gradual dilution is critical to prevent solvent shock.[3]

  • Continue to mix the solution gently for a few seconds to ensure it is homogenous.

  • Visually inspect the medium for any signs of precipitation before adding it to your cell cultures.

  • If precipitation is still observed, consider preparing an intermediate dilution of the this compound stock solution in pre-warmed medium before adding it to the final culture volume.

Visual Troubleshooting Workflows

The following diagrams illustrate the decision-making process for troubleshooting this compound precipitation.

G start Precipitation Observed q1 When does precipitation occur? start->q1 immediate Immediately upon adding stock solution q1->immediate Immediately incubation During incubation q1->incubation Over time q2 Is the final concentration too high? immediate->q2 q5 Are there temperature fluctuations? incubation->q5 sol_reduce_conc Reduce final this compound concentration q2->sol_reduce_conc Yes q3 Was the stock solution added too quickly? q2->q3 No sol_slow_addition Add stock dropwise to pre-warmed media with gentle mixing q3->sol_slow_addition Yes q4 Is the stock solution fully dissolved? q3->q4 No q4->sol_slow_addition Yes sol_remake_stock Review and remake stock solution q4->sol_remake_stock No sol_stabilize_temp Calibrate and stabilize incubator temperature q5->sol_stabilize_temp Yes q6 Is there a pH shift in the medium? q5->q6 No sol_buffer_medium Use HEPES-buffered medium and verify CO2 levels q6->sol_buffer_medium Yes q7 Is there media evaporation? q6->q7 No sol_humidity Increase incubator humidity and ensure proper vessel sealing q7->sol_humidity Yes q8 Is there light exposure? q7->q8 No sol_protect_light Protect cultures from light q8->sol_protect_light Yes

Troubleshooting workflow for this compound precipitation.

G start Prepare this compound Stock Solution step1 Weigh this compound powder in a light-protected tube start->step1 step2 Add sterile DMSO to desired concentration (e.g., 1-10 mg/mL) step1->step2 step3 Vortex until fully dissolved step2->step3 check1 Visually inspect for undissolved particles step3->check1 sonicate Gently warm or sonicate to aid dissolution check1->sonicate Particles Present step4 Aliquot into single-use, light-protected tubes check1->step4 Fully Dissolved sonicate->step3 step5 Store at -20°C or -80°C step4->step5 end Stock Solution Ready step5->end

Workflow for preparing this compound stock solutions.

Disclaimer: The information provided is based on the general characteristics of polyene macrolide antibiotics. Specific quantitative data for this compound is limited in publicly available literature. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific cell line and culture medium.

References

Troubleshooting inconsistent Ascosin MIC results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Ascosin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving the polyene antifungal agent, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polyene macrolide antifungal agent. Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity by forming pores or channels, which leads to the leakage of essential intracellular components, such as ions and small organic molecules, ultimately resulting in fungal cell death.[1][2][3][4]

Q2: What is the expected antifungal spectrum for this compound?

As a polyene antifungal, this compound is expected to have a broad spectrum of activity against a variety of yeasts and molds. Polyenes like Amphotericin B are effective against most Candida species, Cryptococcus neoformans, and various filamentous fungi. However, specific activity against particular fungal species should be determined empirically through susceptibility testing.

Q3: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent between experiments. What are the common causes?

Inconsistent MIC results for polyene antifungals like this compound are a frequent challenge. The variability can often be attributed to several critical factors in the experimental protocol, including but not limited to:

  • Inoculum Preparation: Inconsistent inoculum size is a major source of variability.

  • Media and Reagents: The composition and pH of the test medium can significantly impact the apparent MIC.

  • Incubation Conditions: Variations in incubation time and temperature can lead to different results.

  • Endpoint Determination: Subjectivity in visual reading of the MIC can introduce variability.

  • Compound Stability and Solubility: Degradation or precipitation of this compound in the assay medium can lead to inaccurate results.

Troubleshooting Inconsistent this compound MIC Results

This guide provides a structured approach to identifying and resolving common issues that lead to inconsistent MIC values for this compound.

Potential Cause Troubleshooting Steps & Recommendations
Inoculum Preparation 1. Standardize Inoculum Density: Always use a spectrophotometer or a McFarland standard to ensure the initial fungal suspension is standardized. For yeasts, a 0.5 McFarland standard is typically used.[5] 2. Verify Colony Forming Units (CFU)/mL: Periodically perform viable cell counts (plate counts) to confirm the correlation between the turbidity standard and the actual CFU/mL. 3. Use Fresh Cultures: Prepare the inoculum from fresh, 24-48 hour cultures on appropriate agar plates to ensure the fungal cells are in a consistent growth phase.[6]
Growth Medium 1. Use Standardized Medium: Employ a standardized, buffered medium such as RPMI-1640 with L-glutamine and buffered with MOPS to a pH of 7.0 for reproducible results, as recommended by CLSI guidelines.[6] 2. Verify pH: Ensure the pH of the medium is correct and stable throughout the experiment, as pH can affect both fungal growth and the activity of some antifungal agents.
Incubation 1. Consistent Incubation Time: Adhere to a strict, standardized incubation time. While 48 hours is common for many fungi, some may require 24 or 72 hours. Reading at 24 hours can sometimes minimize the "trailing effect" seen with some antifungals.[5] 2. Maintain Stable Temperature: Incubate plates at a consistent temperature, typically 35°C for most clinically relevant fungi.
Endpoint Reading 1. Standardize Reading Method: The MIC is generally defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% or 100% reduction in turbidity) compared to the growth control.[5][7] The chosen inhibition percentage should be applied consistently. 2. Use a Plate Reader: To reduce subjectivity, use a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 530 nm) and calculate the percentage of growth inhibition.[6] 3. Consistent Visual Reading: If reading visually, use a consistent light source and background. It may be helpful to have two independent researchers read the plates.
This compound Stock Solution & Stability 1. Ensure Complete Solubilization: Ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before preparing serial dilutions. 2. Check for Precipitation: Visually inspect the wells of the microtiter plate for any signs of drug precipitation, which can lead to falsely high MIC values. 3. Prepare Fresh Solutions: Due to the potential for degradation, it is advisable to prepare fresh stock solutions of this compound for each experiment. The stability of this compound in aqueous solutions may be limited.[8][9][10]
Contamination 1. Purity Check: Before preparing the inoculum, streak the fungal isolate on an agar plate to ensure it is a pure culture.[5] 2. Include a Sterility Control: Always include a well with only sterile medium in your assay to check for contamination of the medium or the plate.[6]
Quality Control (QC) 1. Use a QC Strain: Always include a standard QC strain with a known and reproducible MIC range for this compound (if available) or another polyene antifungal in each experiment. This will help validate the experimental setup.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound (Based on CLSI Guidelines)

This protocol provides a standardized method for determining the MIC of this compound against yeast species.

1. Media and Reagent Preparation:

  • RPMI-1640 Medium: Prepare RPMI-1640 medium with L-glutamine and without sodium bicarbonate. Buffer to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • This compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 1600 µg/mL).

2. Inoculum Preparation (for Yeasts):

  • Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL).

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microdilution plate wells.

3. Preparation of Microdilution Plate:

  • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10. Well 11 will serve as a drug-free growth control.

  • Add 100 µL of the standardized yeast inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

  • Well 12 will serve as a sterility control and should contain 200 µL of sterile medium only.

4. Incubation:

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate at 35°C for 24 to 48 hours.

5. Endpoint Determination:

  • Read the plates visually using a reading mirror or spectrophotometrically using a microplate reader at 530 nm.

  • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control in well 11.[5][7]

Visualizations

Experimental Workflow for this compound MIC Testing

MIC_Workflow General Workflow for this compound MIC Testing cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_media Prepare RPMI-1640 Medium serial_dilution Perform Serial Dilutions of this compound in Microplate prep_media->serial_dilution prep_this compound Prepare this compound Stock Solution prep_this compound->serial_dilution prep_inoculum Prepare and Standardize Fungal Inoculum inoculate Inoculate Microplate with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Visually or Spectrophotometrically) incubate->read_mic

Caption: General workflow for this compound MIC testing.

Host Cell Signaling Pathway Activated by Polyene Antifungals

Polyene macrolides, the class of antifungals to which this compound belongs, can activate the NLRP3 inflammasome in host immune cells, leading to the secretion of pro-inflammatory cytokines like IL-1β.[11] This is a host response to the drug, not a direct fungal signaling pathway.

Polyene_Signaling Host Cell Response to Polyene Antifungals cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Polyene) membrane Host Cell Membrane This compound->membrane interacts with k_channel Potassium Efflux membrane->k_channel induces nlrp3 NLRP3 k_channel->nlrp3 activates asc ASC nlrp3->asc recruits pro_caspase1 Pro-Caspase-1 asc->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 cleavage pro_il1b Pro-IL-1β caspase1->pro_il1b cleaves il1b Secreted IL-1β pro_il1b->il1b extracellular Inflammatory Response il1b->extracellular secretion

Caption: Activation of the NLRP3 inflammasome by polyene antifungals.

References

Technical Support Center: Optimizing Ascosin for Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Ascosin in antifungal assays. It includes frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a polyene macrolide antifungal antibiotic. Its primary mechanism of action involves binding to ergosterol, an essential sterol component of the fungal cell membrane.[1] This binding disrupts the membrane's integrity by forming pores or channels, which leads to the leakage of vital intracellular ions and metabolites, ultimately causing fungal cell death.[1][2] This action is selective for fungi because their membranes contain ergosterol, whereas mammalian cell membranes contain cholesterol, for which polyenes have a lower affinity.[2] The major active component of the this compound complex is structurally identical to Candicidin D.

Q2: How do I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible results.

  • Solvent Selection: this compound, like many polyene antifungals, has poor solubility in water. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[3][4] It is crucial to ensure the final concentration of DMSO in the assay medium is low (typically ≤1%) to avoid solvent-induced inhibition of fungal growth.[5][6][7]

  • Stock Solution Preparation: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a concentration of 10 mg/mL. Gentle warming (to 37°C) or brief sonication can help dissolve the compound.[3]

  • Storage: Store the this compound powder protected from light at -20°C.[1] Prepare high-concentration stock solutions, dispense them into single-use aliquots to avoid repeated freeze-thaw cycles, and store them at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks).[1]

Q3: What is a typical effective concentration of this compound against common fungi?

The effectiveness of this compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible fungal growth. As the major component of this compound is identical to Candicidin D, data for Candicidin is a reliable proxy.

  • Against Candida Species: Preclinical studies show that this compound (as Candicidin) has potent activity against Candida albicans and other Candida species, with typical MICs ranging from 0.05 to 0.5 µg/mL .[1]

  • Against Aspergillus Species: While specific MIC data for this compound against Aspergillus is limited, other polyenes like Amphotericin B and Nystatin are known to be active against this genus. For reference, published MICs for Amphotericin B against Aspergillus often fall in the range of 0.5 to 2 µg/mL. It is crucial to determine the specific MIC for your experimental conditions.

Quantitative Data Summary

The following tables summarize the known effective concentrations for this compound (as Candicidin) and provide reference concentrations for other common antifungals.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Range of Candicidin against Candida Species

Fungal SpeciesTypical MIC Range (µg/mL)Citation
Candida albicans0.05 - 0.5[1]
Other Candida spp.0.05 - 0.5[1]

Table 2: Reference In Vitro MIC/MEC Ranges for Common Antifungals against Aspergillus Species

Disclaimer: The following data are for reference only and represent different antifungal agents. Researchers must empirically determine the optimal concentration for this compound in their specific assays.

Antifungal AgentFungal SpeciesMIC/MEC₉₀ Range (µg/mL)Citation
Amphotericin B (Polyene)Aspergillus fumigatus1 - 2[8]
Amphotericin B (Polyene)Aspergillus niger1 - 2[8]
Caspofungin (Echinocandin)Aspergillus spp.0.03 - 0.5[9]
Micafungin (Echinocandin)Aspergillus spp.0.015 - 0.03[9]
Voriconazole (Azole)Aspergillus fumigatus≤0.5 - 2[10]

Visual Guides and Workflows

Mechanism of Action

cluster_membrane Fungal Cell Membrane Ergosterol1 Ergosterol Ergosterol2 Ergosterol Pore Transmembrane Pore Formation Ergosterol2->Pore Ergosterol3 Ergosterol Ergosterol4 Ergosterol This compound This compound Molecules This compound->Ergosterol2 Binds to Ergosterol Leakage Leakage of Intracellular Ions (K+, Na+) Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action for this compound, a polyene antifungal.

Experimental Workflow: MIC Determination

A Prepare Fungal Inoculum (0.5 McFarland Standard) D Add Standardized Inoculum to Each Well A->D B Prepare this compound Stock (e.g., 10 mg/mL in DMSO) C Perform 2-Fold Serial Dilutions of this compound in 96-well Plate B->C C->D E Incubate Plate (35°C for 24-48 hours) D->E F Read Results Visually or with a Spectrophotometer E->F G Determine MIC: Lowest concentration with no visible growth F->G Start Inconsistent MIC Results Q_Inoculum Was inoculum standardized to 0.5 McFarland? Start->Q_Inoculum A_Inoculum_No Action: Re-standardize inoculum using a spectrophotometer. Q_Inoculum->A_Inoculum_No No Q_Media Is media standardized (e.g., RPMI + MOPS, pH 7.0)? Q_Inoculum->Q_Media Yes A_Inoculum_No->Q_Media A_Media_No Action: Use fresh, standardized, buffered media. Q_Media->A_Media_No No Q_Time Was incubation time and reading point consistent? Q_Media->Q_Time Yes A_Media_No->Q_Time A_Time_No Action: Establish and adhere to a fixed incubation time (e.g., 24h). Q_Time->A_Time_No No Q_Stock Was the this compound stock solution fresh or properly stored? Q_Time->Q_Stock Yes A_Time_No->Q_Stock A_Stock_No Action: Prepare a fresh stock solution from powder. Q_Stock->A_Stock_No No End Review protocol for other minor variations. Q_Stock->End Yes A_Stock_No->End

References

Technical Support Center: Ascorbic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of ascorbic acid (Vitamin C) and strategies for its prevention. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause ascorbic acid degradation?

A1: Ascorbic acid is a relatively unstable molecule, and its degradation is influenced by several factors. The most significant of these are:

  • Oxygen: The presence of oxygen is a primary driver of oxidative degradation.[1][2][3][4]

  • Temperature: Higher temperatures accelerate the rate of degradation.[1][2][3][5][6]

  • pH: The stability of ascorbic acid is pH-dependent, with maximal stability typically observed in the acidic range (pH 4-6). Degradation rates increase in alkaline and strongly acidic conditions.[1][5][7]

  • Light: Exposure to light, particularly UV light, can promote degradation.

  • Metal Ions: The presence of metal ions, especially copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of ascorbic acid.

Q2: What are the main degradation pathways of ascorbic acid?

A2: Ascorbic acid degrades through two primary pathways: aerobic and anaerobic.

  • Aerobic Pathway: In the presence of oxygen, ascorbic acid is oxidized to dehydroascorbic acid (DHAA). This reaction can be reversible. However, DHAA is unstable and can be further hydrolyzed to 2,3-diketogulonic acid, which is biologically inactive. This eventually leads to the formation of various other products, including xylosone, threonic acid, and oxalic acid.[2][8]

  • Anaerobic Pathway: In the absence of oxygen, degradation can still occur, particularly at elevated temperatures. This pathway involves the dehydration of ascorbic acid to form 3-deoxypentosone, which can then lead to the formation of furfural and other compounds.[2]

Q3: How can I prevent or minimize the degradation of ascorbic acid in my solutions?

A3: To enhance the stability of ascorbic acid in your experimental solutions, consider the following preventative measures:

  • Use deoxygenated solvents: Prepare your solutions using solvents that have been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Work at low temperatures: Prepare and store your solutions at low temperatures (e.g., on ice or at 4°C) to slow down the degradation kinetics.[6] For long-term storage, freezing at -20°C or -80°C is recommended.

  • Control the pH: Maintain the pH of your solutions in the optimal range of 4-6.

  • Protect from light: Use amber-colored vials or wrap your containers in aluminum foil to protect the solution from light.

  • Use chelating agents: If the presence of metal ions is a concern, consider adding a chelating agent like EDTA to your buffer to sequester these ions.

  • Add antioxidants: In some applications, the addition of other antioxidants, such as glutathione or thiols, can help protect ascorbic acid from oxidation.

Q4: What are the common degradation products of ascorbic acid, and how can I detect them?

A4: Common degradation products include dehydroascorbic acid (DHAA), 2,3-diketogulonic acid, furfural, and 2-furoic acid.[5][8] These can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.[5][9][10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of ascorbic acid concentration in freshly prepared solutions. 1. Dissolved oxygen in the solvent. 2. Contamination with metal ions. 3. High temperature during preparation.1. Use deoxygenated water or buffer. 2. Add a chelating agent (e.g., EDTA) to your buffer. 3. Prepare solutions on ice.
Inconsistent results between experimental replicates. 1. Variable exposure to light. 2. Inconsistent preparation times leading to different levels of degradation.1. Protect all samples from light consistently. 2. Standardize the preparation protocol to ensure all samples are handled for the same duration before analysis.
Formation of a yellow or brown color in the solution. Advanced degradation of ascorbic acid, leading to the formation of colored compounds like furfural.This indicates significant degradation. The solution should be discarded and a fresh one prepared using the preventative measures outlined in the FAQs.
Unexpected peaks in HPLC chromatogram. These may correspond to degradation products of ascorbic acid.Use an HPLC-MS method to identify the mass of the unknown peaks and compare them to the known masses of ascorbic acid degradation products.[9][10]

Quantitative Data on Ascorbic Acid Degradation

The rate of ascorbic acid degradation is highly dependent on the experimental conditions. The following tables summarize kinetic data from various studies.

Table 1: Effect of Temperature on Ascorbic Acid Degradation Rate

Temperature (°C) Degradation Rate Constant (k) Half-life (t½) Conditions Reference
4Varies~7 weeksAqueous solution[6]
20Varies~7 weeksAqueous solution[6]
30Varies-Aqueous solution[6]
50Varies-Aqueous solution[6]
70Varies-Aqueous solution[6]
90Varies-Aqueous solution[6]
1500.00439 - 0.01279 min⁻¹-Hot-compressed water[7]
1900.01380 - 0.01768 min⁻¹-Hot-compressed water[7]

Note: Degradation kinetics can follow first-order or zero-order models depending on the specific conditions.[11][12]

Table 2: Activation Energies for Ascorbic Acid Degradation at Different pH Values

pH Activation Energy (Ea) (kJ/mol) Conditions Reference
5.015.77Hot-compressed water[7]
7.031.70Hot-compressed water[7]
9.547.53Hot-compressed water[7]

Experimental Protocols

Protocol: Analysis of Ascorbic Acid Stability by HPLC-UV

This protocol provides a general framework for assessing the stability of ascorbic acid in a solution over time.

1. Materials and Reagents:

  • L-Ascorbic acid standard

  • HPLC-grade water

  • Metaphosphoric acid (MPA) or Trifluoroacetic acid (TFA) for acidification and stabilization[13][14]

  • HPLC-grade methanol or acetonitrile (mobile phase)

  • Buffer solution (e.g., phosphate or acetate buffer) adjusted to the desired pH

  • Chelating agent (e.g., EDTA, optional)

  • Inert gas (nitrogen or argon) for deoxygenation

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase HPLC column[15]

  • Analytical balance

  • pH meter

  • Centrifuge

  • Volumetric flasks and pipettes

  • Amber vials

3. Solution Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase as required for your specific HPLC method. A common mobile phase is a mixture of an aqueous acidic buffer and methanol or acetonitrile.[16] Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of L-ascorbic acid and dissolve it in a pre-determined volume of deoxygenated, acidic buffer (e.g., containing MPA or TFA) to create a stock solution.

    • Prepare a series of working standards by diluting the stock solution with the same buffer.

  • Sample Preparation:

    • Prepare your experimental solution of ascorbic acid under the desired conditions (e.g., specific pH, temperature, presence of other compounds).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Immediately mix the aliquot with a stabilizing acidic solution (e.g., MPA) to quench further degradation.[14]

    • If the sample contains particulates, centrifuge and collect the supernatant for analysis.

4. HPLC Analysis:

  • Method Parameters:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution as per the developed method.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection Wavelength: 245 nm - 254 nm for ascorbic acid.[15]

    • Injection Volume: 10 - 20 µL.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples from each time point.

    • Record the peak area or height for ascorbic acid in each chromatogram.

5. Data Analysis:

  • Plot the peak area of the standards versus their known concentrations to create a calibration curve.

  • Use the calibration curve to determine the concentration of ascorbic acid in your samples at each time point.

  • Plot the concentration of ascorbic acid versus time to visualize the degradation profile.

  • Calculate the degradation rate constant (k) and the half-life (t½) of ascorbic acid under your experimental conditions.

Visualizations

Ascorbic_Acid_Aerobic_Degradation Ascorbic_Acid L-Ascorbic Acid DHAA Dehydroascorbic Acid (DHAA) Ascorbic_Acid->DHAA + O2 - 2e-, - 2H+ DHAA->Ascorbic_Acid + 2e-, + 2H+ (Reversible) DKGA 2,3-Diketogulonic Acid DHAA->DKGA Hydrolysis (Irreversible) Further_Products Further Degradation (Xylosone, Threonic Acid, Oxalic Acid) DKGA->Further_Products

Caption: Aerobic degradation pathway of ascorbic acid.

Ascorbic_Acid_Anaerobic_Degradation Ascorbic_Acid L-Ascorbic Acid Deoxypentosone 3-Deoxypentosone Ascorbic_Acid->Deoxypentosone Dehydration (High Temperature) Furfural Furfural Deoxypentosone->Furfural Further_Products Other Products Furfural->Further_Products

Caption: Anaerobic degradation pathway of ascorbic acid.

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Solutions Prepare Ascorbic Acid Solution (Controlled Conditions) Incubate Incubate at Desired Temperature/Light Conditions Prep_Solutions->Incubate Prep_Standards Prepare Standards & Controls HPLC HPLC Analysis Prep_Standards->HPLC Sample Withdraw Aliquots at Time Points (t=0, 1, 2...) Incubate->Sample Quench Quench Degradation (e.g., with MPA) Sample->Quench Quench->HPLC Data Data Processing & Kinetic Modeling HPLC->Data

Caption: Experimental workflow for stability testing.

References

Technical Support Center: The Impact of pH on Ascosin Activity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the activity and stability of Ascosin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the antifungal activity of this compound?

The optimal pH for this compound's antifungal activity can vary depending on the target fungal species and the experimental conditions. However, studies on similar compounds, like ascorbic acid, suggest that its efficacy can be pH-dependent. For some fungi, the antifungal activity is higher in more acidic environments. It is crucial to determine the optimal pH for your specific fungal strain and assay conditions empirically.

Q2: How does pH affect the stability of this compound in aqueous solutions?

This compound, like ascorbic acid, is susceptible to degradation in aqueous solutions, and this degradation is highly dependent on pH. Generally, ascorbic acid exhibits maximal stability in acidic conditions, with degradation rates increasing as the pH becomes neutral to alkaline.[1][2][[“]] Exposure to air, light, heat, and certain metal ions can also accelerate its degradation.

Q3: My this compound solution changed color. Is it still active?

A color change, such as turning yellowish, can indicate the oxidation and degradation of this compound to dehydroascorbic acid and other inactive products.[4] This degradation is more rapid at neutral or alkaline pH. It is recommended to use freshly prepared solutions for experiments. If a color change is observed, it is advisable to prepare a fresh solution to ensure maximal activity.

Q4: Can I buffer my this compound solution to maintain a specific pH?

Yes, using a buffer system is highly recommended to maintain a stable pH throughout your experiment. The choice of buffer is important as some buffer components may interact with this compound or affect fungal growth. Phosphate-buffered saline (PBS) is commonly used, but it's essential to ensure its components do not interfere with your assay. The pKa of ascorbic acid is around 4.2, and its stability is generally greater at pH values below this.[1][4]

Q5: How does pH influence the mechanism of action of this compound?

The mechanism of action of compounds like ascorbic acid can be multifaceted and influenced by pH. As an antioxidant, it can modulate redox-sensitive signaling pathways within fungal cells.[5][6] The protonated state of the molecule, which is favored at lower pH, may facilitate its transport across the fungal cell membrane. The local pH at the site of infection can also be acidic, which might enhance the drug's activity in a physiological context.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent antifungal activity Fluctuation in the pH of the culture medium.Use a suitable buffer to maintain a constant pH throughout the experiment. Verify the final pH of the medium after adding all components.
Degradation of this compound in the stock solution.Prepare fresh this compound solutions before each experiment. Store stock solutions at low temperatures and protected from light. Consider preparing single-use aliquots.
Low or no antifungal activity The pH of the medium is not optimal for this compound activity.Perform a pH optimization experiment to determine the ideal pH for your specific fungal strain and assay conditions. Test a range of pH values (e.g., 3.0 to 7.0).
This compound has degraded due to high pH or exposure to catalysts like metal ions.Ensure the pH of the final solution is within the stable range for this compound. Use high-purity water and reagents to minimize metal ion contamination.[8]
Precipitation of this compound in the medium The pH of the solution affects the solubility of this compound.Adjust the pH of the medium before adding this compound. Ensure complete dissolution of this compound in a small volume of solvent before adding it to the final medium.

Quantitative Data Summary

Table 1: Effect of pH on this compound (Ascorbic Acid) Stability

pHStabilityObservations
< 4.0HighGenerally more stable in its undissociated form.[2]
4.0 - 6.0ModerateDegradation rate can increase, with a maximum degradation rate reported near pH 4 for ascorbic acid.[[“]]
> 6.0LowRapid oxidation and degradation, often accompanied by a color change.[9][2]

Table 2: Influence of pH on Antifungal MICs (Illustrative Examples for Antifungal Agents)

Antifungal AgentFungal SpeciespHMIC (µg/mL)Reference
Amphotericin BAspergillus spp.7.0<1[7]
5.0>8[7]
ItraconazoleAspergillus spp.7.0Lower[7]
5.0Higher[7]
FlucytosineAspergillus spp.7.0Higher[7]
5.0Lower[7]
CilofunginCandida albicans7.40.08 - 2.5[10]
3.05.0 - 10.0[10]
KetoconazoleCandida albicans7.00.02[11]
3.040[11]

Note: This table provides illustrative data for other antifungal agents to demonstrate the significant impact pH can have on Minimum Inhibitory Concentrations (MICs). It is essential to determine these values specifically for this compound.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Antifungal Activity

This protocol uses a broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound at different pH values.

  • Prepare Media: Prepare a suitable broth medium (e.g., RPMI 1640) and adjust the pH of different aliquots to a range of desired values (e.g., 4.0, 5.0, 6.0, 7.0) using sterile HCl or NaOH.

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in the pH-adjusted media to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls for each pH value.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific fungal strain.

  • MIC Determination: Determine the MIC as the lowest concentration of this compound that visibly inhibits fungal growth for each pH.

Protocol 2: this compound Stability Assay at Different pH

This protocol uses UV-Vis spectrophotometry to assess the stability of this compound over time at various pH levels.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., pH 3, 5, 7).

  • Prepare this compound Solutions: Dissolve a known concentration of this compound in each buffer solution.

  • Initial Absorbance Measurement: Immediately measure the absorbance of each solution at the wavelength of maximum absorbance for this compound (approximately 265 nm). This is the time-zero reading.

  • Incubation: Store the solutions at a constant temperature, protected from light.

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of each solution and measure its absorbance.

  • Data Analysis: Plot the percentage of remaining this compound (calculated from the absorbance readings relative to the time-zero reading) against time for each pH. This will illustrate the degradation kinetics.

Visualizations

Experimental_Workflow_pH_Activity Workflow for Determining Optimal pH for this compound Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare pH-adjusted Media (e.g., pH 4, 5, 6, 7) serial_dilution Perform Serial Dilutions of this compound in 96-well Plates prep_media->serial_dilution prep_this compound Prepare this compound Stock Solution prep_this compound->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate determine_mic Determine MIC at Each pH incubate->determine_mic analyze_results Analyze and Compare MIC Values determine_mic->analyze_results

Caption: Experimental workflow for determining the optimal pH for this compound's antifungal activity.

Signaling_Pathway_this compound Potential Signaling Pathway Modulation by this compound cluster_cell Fungal Cell This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Scavenges redox_pathway Redox-Sensitive Signaling Pathways ros->redox_pathway Activates cell_damage Cellular Damage ros->cell_damage Causes stress_response Stress Response (e.g., Apoptosis) redox_pathway->stress_response Induces stress_response->cell_damage Leads to outside Extracellular Environment

Caption: Hypothetical signaling pathway showing this compound's antioxidant effect on fungal cells.

References

How to avoid Ascosin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ascosin (Ascorbic Acid) during storage.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, providing potential causes and solutions.

Issue Potential Cause Recommended Solution
Discoloration of this compound solution (yellowing or browning) Oxidation of this compound due to exposure to air (oxygen), light, or high temperatures.[1][2][3]Store solutions in amber, airtight containers.[1][3][4] Prepare fresh solutions for critical experiments. If discoloration is observed, it is recommended to discard the solution as it indicates significant degradation.[3]
Loss of this compound potency in stored samples Degradation due to improper storage conditions such as elevated temperature, exposure to light, or inappropriate pH.[2][5][6][7]Store stock solutions and solid this compound at recommended temperatures (see FAQ). Protect from light by using opaque containers and storing in the dark.[1][3][4] Ensure the pH of the solution is within the stable range (see FAQ).
Precipitate formation in this compound solution The solution may be supersaturated, or the solubility of this compound has decreased due to a change in temperature or solvent composition. Degradation products may also precipitate out of the solution.Ensure this compound is fully dissolved at the desired concentration. Store the solution at a constant temperature to prevent precipitation due to temperature fluctuations. If precipitation is due to degradation, the solution should be discarded.
Inconsistent experimental results using stored this compound Partial degradation of this compound leading to a lower effective concentration than expected.Always use freshly prepared this compound solutions for critical and sensitive experiments. If using a stored solution, it is advisable to re-quantify the this compound concentration before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors that contribute to this compound degradation are:

  • Temperature: Higher temperatures significantly accelerate the rate of degradation.[5][6][7][8]

  • Light: Exposure to UV light can induce photolytic degradation.[1][2][9][10]

  • Oxygen: this compound is highly susceptible to oxidation, which is a major degradation pathway.[1][2][5]

  • pH: The stability of this compound in aqueous solutions is pH-dependent.[5][[“]][12]

  • Metal Ions: The presence of metal ions, such as copper and iron, can catalyze the oxidation of this compound.[13]

Q2: What are the optimal storage conditions for solid this compound?

A2: Solid this compound should be stored in a cool, dry, and dark place. Specifically:

  • Temperature: Store at or below room temperature (≤25°C).[4]

  • Humidity: Keep in a low humidity environment (≤60% RH) in a tightly sealed container to prevent moisture absorption.[4]

  • Light: Protect from light by storing in an opaque container.[4]

Q3: What are the recommended storage conditions for this compound solutions?

A3: Aqueous solutions of this compound are less stable than the solid form and require more stringent storage conditions:

  • Temperature: Refrigeration at 2-8°C is recommended to slow down the degradation rate.[3][14] For long-term storage, freezing at -20°C can be considered, especially for concentrated stock solutions at a low pH (≤4).[15]

  • Light: Always store solutions in amber or opaque containers to protect from light.[1]

  • Oxygen: To minimize oxidation, use airtight containers and consider purging the headspace with an inert gas like nitrogen or argon.[4][15]

  • pH: The stability of this compound in aqueous solutions is generally higher in acidic conditions (pH < 4).[[“]][12]

Q4: How does pH affect this compound stability in aqueous solutions?

A4: The degradation rate of this compound in aqueous solutions is significantly influenced by pH. Generally, this compound is more stable at acidic pH values. As the pH increases, the rate of aerobic degradation tends to increase.[5] Some studies indicate maximal degradation rates around pH 4 and a minimum near pH 5.6, highlighting the complexity of its stability profile.[[“]]

Q5: How long can I store an this compound solution?

A5: The shelf-life of an this compound solution depends heavily on the storage conditions (temperature, light exposure, oxygen, pH, and concentration). For critical applications, it is always best to use freshly prepared solutions. If stored under optimal conditions (refrigerated, protected from light, in an airtight container), a solution might be usable for a few days to a week, but its concentration should be verified if used in quantitative experiments.

Q6: What are the visible signs of this compound degradation?

A6: The most common visible sign of this compound degradation in a solution is a color change from colorless or pale yellow to a darker yellow, orange, or brown.[1][2][3] A change in odor, such as a sour smell, can also indicate degradation.[2]

Quantitative Data on this compound Degradation

The following tables summarize the impact of various factors on the degradation rate of this compound.

Table 1: Effect of Temperature on Ascorbic Acid Retention

TemperatureStorage DurationRetention (%)Reference
4°C30 days98.58%[6]
20°C30 days97.62%[6]
21°C90 days81.3%[6]
25°C7 days76.6%[6]
35°C7 days43.6%[6]
37°C30 days44%[6]

Table 2: Effect of pH on Ascorbic Acid Degradation in Aqueous Solution at 100°C

pHFurfural (mg/L)2-Furoic Acid (mg/L)3-Hydroxy-2-pyrone (mg/L)Reference
1190.2>0.56>3.68[12]
221.6~0.56~3.68[12]
100.1Not Detected0.02[12]

Table 3: Stability of Ascorbic Acid in Different Solvents at Room Temperature

SolventRetention after 180 days (%)Reference
Propylene Glycol92.0[16]
Glycerin97.0[16]
Sorbitol Solution96.0[16]
Distilled Water40.5[16]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Ascorbic Acid Stability Testing

This protocol outlines a general method for quantifying Ascorbic Acid to assess its stability over time.

1. Materials and Reagents:

  • Ascorbic Acid standard

  • Metaphosphoric acid

  • Acetic acid

  • Dithiothreitol (DTT) (optional, for total ascorbic acid measurement)

  • HPLC-grade water

  • HPLC-grade methanol

  • Samples of Ascorbic Acid stored under various conditions

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of a mixture such as methanol, water, and glacial acetic acid (e.g., 30:69:1 v/v/v).[17] The exact composition may need optimization depending on the specific column and system.

  • Degas the mobile phase before use.

4. Preparation of Standard Solutions:

  • Accurately weigh a known amount of Ascorbic Acid standard and dissolve it in a solution of metaphosphoric acid and acetic acid to prevent oxidation during preparation.[18]

  • Prepare a series of standard solutions of known concentrations (e.g., 0.1 ppm to 10 ppm) by serial dilution of the stock solution.[18]

5. Sample Preparation:

  • For liquid samples, dilute an aliquot with the metaphosphoric acid/acetic acid solution to a concentration within the range of the standard curve.

  • For solid samples, accurately weigh the sample, dissolve it in the stabilizing acid solution, and dilute as necessary.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

6. HPLC Analysis:

  • Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

  • Set the UV detector wavelength to approximately 254 nm.[14]

  • Inject a fixed volume (e.g., 20 µL) of each standard and sample.

  • Record the retention time and peak area for Ascorbic Acid.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the Ascorbic Acid standards.

  • Determine the concentration of Ascorbic Acid in the samples by interpolating their peak areas on the calibration curve.

  • Calculate the percentage of Ascorbic Acid remaining at different time points to assess stability.

Visualizations

cluster_storage Storage Conditions cluster_factors Degradation Factors cluster_process Degradation Process cluster_products Degradation Products Solid_this compound Solid this compound Aqueous_Solution Aqueous Solution Solid_this compound->Aqueous_Solution Dissolution Oxidation Oxidation Aqueous_Solution->Oxidation Temperature High Temperature Temperature->Oxidation Light Light Exposure Light->Oxidation Oxygen Oxygen (Air) Oxygen->Oxidation pH Inappropriate pH pH->Oxidation Metal_Ions Metal Ions Metal_Ions->Oxidation DHA Dehydroascorbic Acid Oxidation->DHA Reversible Hydrolysis Hydrolysis DKG 2,3-Diketogulonic Acid Hydrolysis->DKG DHA->Hydrolysis Irreversible Other_Products Further Products DKG->Other_Products

Caption: this compound Degradation Pathway.

cluster_setup Experiment Setup cluster_analysis Time-Point Analysis cluster_data Data Processing Prepare_Samples Prepare this compound Samples (Different Conditions) Store_Samples Store Samples Prepare_Samples->Store_Samples Take_Aliquots Take Aliquots at Time Points (t=0, t=1, ...) Store_Samples->Take_Aliquots Prepare_for_HPLC Prepare Samples for HPLC Analysis Take_Aliquots->Prepare_for_HPLC Run_HPLC Run HPLC Prepare_for_HPLC->Run_HPLC Quantify Quantify this compound Concentration Run_HPLC->Quantify Analyze_Stability Analyze Stability (% Degradation) Quantify->Analyze_Stability

Caption: Experimental Workflow for this compound Stability Testing.

References

Best practices for long-term storage of Ascosin solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information for "Ascosin" could not be found. This document pertains to Ascorbic Acid , which is the likely intended subject based on common scientific terminology.

This technical support center provides best practices for the long-term storage of ascorbic acid solutions, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of ascorbic acid solutions?

A1: To ensure the long-term stability of ascorbic acid solutions, they should be stored under refrigeration, protected from light, and with minimal headspace in the storage container. For aqueous solutions, refrigeration at temperatures between 2°C and 8°C is recommended.[1][2] Storing solutions at low temperatures, such as 4°C, significantly reduces the degradation rate.[3][4][5] It is also crucial to minimize exposure to oxygen by using airtight containers with minimal headspace, as oxygen is a primary driver of oxidative degradation.[2][6] Protecting the solution from light is essential as ascorbic acid can undergo photo-degradation.[7][8][9]

Q2: How does pH affect the stability of ascorbic acid solutions?

A2: The pH of the solution is a critical factor in the stability of ascorbic acid. Dehydroascorbic acid (DHA), the initial oxidation product of ascorbic acid, is most stable in the pH range of 3-4.[2] As the pH increases, the stability of ascorbic acid and its derivatives can be affected. For instance, co-crystals of ascorbic acid have shown improved stability at a higher pH of approximately 9.[10] However, under alkaline conditions, the ionized form of ascorbic acid is more susceptible to photo-degradation.[7] For general-purpose stock solutions, a pH between 5.6 and 6.6 has been used in commercial preparations.[2]

Q3: What are the primary degradation pathways for ascorbic acid in solution?

A3: Ascorbic acid degradation can occur through both aerobic (in the presence of oxygen) and anaerobic pathways. The aerobic pathway is more common and involves the oxidation of ascorbic acid to dehydroascorbic acid (DHA).[6] DHA is unstable and can be hydrolyzed to 2,3-diketogulonic acid (DKG), which then further degrades into various other products.[11][12] This process is accelerated by factors such as increased temperature, exposure to light, and the presence of metal ions.[6][8] Anaerobic degradation, which occurs in the absence of oxygen, involves the direct cleavage of the lactone ring.[7]

Q4: Can I use any buffer for my ascorbic acid solution?

A4: The choice of buffer can significantly impact the stability of ascorbic acid. Phosphate buffers have been shown to accelerate the degradation of peptides in the presence of an ascorbate/Fe3+ system, while Tris, HEPES, and MOPS buffers resulted in lower degradation rates.[13] Therefore, it is advisable to consider the buffer system carefully and opt for those that do not promote oxidation.

Q5: Are there any additives that can enhance the stability of ascorbic acid solutions?

A5: Yes, several strategies can be employed to enhance stability. The addition of other antioxidants, such as α-tocopherol (vitamin E), can have a synergistic effect, where ascorbic acid can regenerate α-tocopherol.[7][8] Chelating agents like edetate disodium (EDTA) can be added to sequester metal ions that catalyze oxidation, although their effectiveness may vary depending on the system.[2][13] Formulating ascorbic acid into co-crystals or encapsulating it in systems like liposomes or microcapsules can also significantly improve its stability.[3][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns yellow Oxidation of ascorbic acid.Discard the solution and prepare a fresh one. Ensure future solutions are stored with minimal headspace to reduce oxygen exposure and are protected from light.[2]
Loss of potency in experiments Degradation of ascorbic acid due to improper storage or handling.Verify storage conditions (temperature, light protection). Prepare fresh diluted solutions more frequently, ideally on the day of use.[2]
Precipitate formation pH changes, interaction with buffer components, or saturation issues.Check the pH of the solution and adjust if necessary. Ensure the chosen buffer is compatible and that the concentration of ascorbic acid is within its solubility limit at the storage temperature.
Inconsistent experimental results Variable degradation of ascorbic acid stock solutions.Aliquot the stock solution into smaller, single-use volumes to avoid repeated opening and closing of the main stock container, which introduces oxygen.[2]

Quantitative Stability Data

The following table summarizes the retention of ascorbic acid under different storage conditions.

Formulation/System Storage Temperature Storage Duration Ascorbic Acid Retention (%)
Guava Juice25°C7 days76.6%
Guava Juice35°C7 days43.6%
Microcapsules (Gelatin & Acacia)4°C30 days98.58%
Microcapsules (Gelatin & Acacia)20°C30 days97.62%
Solid Lipid Microcapsules20°C30 days~80%
Solid Lipid Microcapsules37°C30 days~44%
Xyloglucan MicrocapsulesRoom Temperature60 days~90%
W/O/W Emulsions (30% Ascorbic Acid)4°CHalf-life of ~24 days50%
Liposomes4°C7 weeks67%
Liposomes25°C7 weeks30%

Data compiled from multiple sources.[3][7]

Key Experimental Protocols

Protocol 1: Preparation of a Standard Ascorbic Acid Stock Solution

This protocol describes the preparation of a 1.0 M ascorbic acid stock solution for general laboratory use.

Materials:

  • Ascorbic Acid powder

  • Deionized (DI) water

  • Sodium Hydroxide (NaOH) solution

  • pH meter

  • Volumetric flask

  • Glass screw-top tubes

Methodology:

  • Weigh the required amount of ascorbic acid powder.

  • Dissolve the powder in a volume of DI water that is less than the final desired volume.

  • Adjust the pH of the solution to between 6.95 and 7.05 using NaOH solution.

  • Add DI water to reach the final desired volume.

  • Verify the concentration spectrophotometrically.

  • Aliquot the stock solution into glass screw-top tubes, ensuring minimal headspace.

  • Store the aliquots at 5°C, protected from light.

Protocol 2: Stability Assessment of Ascorbic Acid Solutions via HPLC

This protocol outlines a method to determine the stability of ascorbic acid in an aqueous solution over time.

Materials:

  • Ascorbic acid solution to be tested

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a buffered aqueous solution with an organic modifier)

  • Ascorbic acid standard of known concentration

  • Incubator or temperature-controlled chamber

Methodology:

  • Prepare the ascorbic acid solution to be tested and place it under the desired storage conditions (e.g., specific temperature, light exposure).

  • At predetermined time points (e.g., 0, 2, 4, 6 hours), withdraw an aliquot of the solution.

  • Inject the aliquot into the HPLC system.

  • Measure the peak area of ascorbic acid at the appropriate wavelength (e.g., 245 nm).

  • Prepare a calibration curve using the ascorbic acid standard.

  • Calculate the concentration of ascorbic acid in the sample at each time point based on the calibration curve.

  • Plot the concentration of ascorbic acid versus time to determine the degradation rate.

Visualizations

Ascorbic_Acid_Aerobic_Degradation_Pathway cluster_oxidation Oxidation cluster_hydrolysis Irreversible Hydrolysis & Further Degradation Ascorbic_Acid Ascorbic Acid Ascorbate_Radical Ascorbate Radical Ascorbic_Acid->Ascorbate_Radical -e⁻ DHA Dehydroascorbic Acid (DHA) Ascorbate_Radical->DHA -e⁻ DKG 2,3-Diketogulonic Acid (DKG) DHA->DKG Hydrolysis Further_Products Further Degradation Products DKG->Further_Products

Caption: Aerobic degradation pathway of Ascorbic Acid.

Stability_Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_storage Check Storage Conditions: Temp, Light, Headspace start->check_storage check_prep Review Solution Preparation Protocol start->check_prep improper_storage Improper Storage Identified check_storage->improper_storage prep_issue Preparation Issue Identified check_prep->prep_issue improper_storage->check_prep No correct_storage Correct Storage: Refrigerate, Protect from Light, Minimize Headspace improper_storage->correct_storage Yes revise_prep Revise Protocol: Use Fresh Solvents, Check pH prep_issue->revise_prep Yes retest Retest Experiment prep_issue->retest No correct_storage->retest revise_prep->retest end End: Consistent Results retest->end

Caption: Troubleshooting workflow for inconsistent results.

References

Validation & Comparative

A Comparative Guide to the Antifungal Potency of Ascosin and Candicidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of antifungal agents is paramount. This guide provides an objective comparison of Ascosin and Candicidin, focusing on their potency, supported by available data and standardized experimental protocols.

At a Glance: Potency and Structural Identity

A critical finding from analytical studies is that the primary antifungal components of this compound and Candicidin are structurally identical.[1][2] Research using techniques such as HPLC-DAD-(ESI)Q-TOF has shown that the main component of the this compound complex, termed this compound A2, is identical to Candicidin D, the major component of the Candicidin complex.[1][2] Both this compound and Candicidin are antibiotic complexes, meaning they are mixtures of several related compounds produced by Streptomyces species.[1][3] The difference between the commercially available complexes lies in the relative concentrations of their shared, structurally identical components, which can vary depending on the producing bacterial strain and fermentation conditions.[1]

Therefore, when considering the intrinsic potency of the active molecules, This compound and Candicidin are expected to exhibit equivalent antifungal activity . Any observed differences in the potency of the overall complexes would be attributable to the varying abundance of the highly active components versus less active or inactive ones.

Data Presentation: Antifungal Activity

Given the structural identity of their main components, the antifungal potency of this compound can be effectively represented by the data available for Candicidin. Candicidin has demonstrated high activity against various fungi, particularly Candida albicans.[4][5] The following table summarizes the available quantitative data on the potency of Candicidin.

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Candida albicansInhibitory at >10 µg/mL[6]

Note: Comprehensive MIC data for this compound and Candicidin against a wide range of fungal species is limited in publicly available literature. The provided data for C. albicans is from a specific bioassay and serves as an indicator of its activity.

Mechanism of Action

Both this compound and Candicidin belong to the polyene macrolide class of antifungals.[1][5] Their mechanism of action involves binding to ergosterol, a primary sterol in the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to the leakage of essential intracellular components, such as potassium ions, and ultimately results in fungal cell death.[5][6]

Experimental Protocols

The standard method for determining the in vitro potency of antifungal agents is the broth microdilution assay to establish the Minimum Inhibitory Concentration (MIC). This protocol is standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination (CLSI M27)
  • Preparation of Antifungal Stock Solution: The antifungal agent (this compound or Candicidin) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the antifungal stock solution are prepared in 96-well microtiter plates using a standardized liquid growth medium, such as RPMI-1640 with MOPS buffer.

  • Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared and adjusted to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. A growth control well (containing no antifungal) and a sterility control well (containing no inoculum) are included.

  • Incubation: The inoculated plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Antifungal Stock Solution B Serial Dilutions in Microplate A->B Dilute D Inoculation of Microplate C Fungal Inoculum Preparation C->D Add E Incubation (35°C, 24-48h) D->E Incubate F Visual/Spectrophotometric Reading E->F Read G MIC Determination F->G Determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of this compound and Candicidin

Potency_Relationship cluster_complexes Antifungal Complexes This compound This compound Complex Ascosin_A2 This compound A2 This compound->Ascosin_A2 contains Candicidin Candicidin Complex Candicidin_D Candicidin D Candicidin->Candicidin_D contains Ascosin_A2->Candicidin_D Structurally Identical Potency Equivalent Antifungal Potency Ascosin_A2->Potency leads to Candicidin_D->Potency leads to

Caption: The structural identity of the active components of this compound and Candicidin.

Conclusion

References

Levorin and Ascosin: A Comprehensive Structural and Functional Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the polyene macrolide antifungal agents Levorin and Ascosin, detailing their structural similarities, functional characteristics, and the experimental methodologies used for their evaluation.

Introduction

Levorin and this compound are polyene macrolide antibiotics, a class of potent antifungal agents produced by various species of Streptomyces bacteria. Known for their broad-spectrum activity, these compounds have been a subject of interest in the quest for effective treatments against fungal infections. This guide provides a detailed comparison of the structural and functional properties of Levorin and this compound, supported by experimental data and methodologies, to aid in research and development efforts in the field of antifungal therapeutics.

Structural Comparison: Identical Complexes

Recent analytical studies employing techniques such as high-performance liquid chromatography coupled with diode array detection and electrospray ionization quadrupole time-of-flight mass spectrometry (HPLC-DAD-(ESI)Q-TOF) have revealed that Levorin and this compound are, in fact, structurally identical multicomponent antibiotic complexes.[1][2][3][4]

The major and most active component of both complexes is designated as Levorin A2 and this compound A2, respectively. Structural elucidation through 2D NMR studies has confirmed that this compound A2 is identical to the previously characterized Levorin A2, which is also known as Candicidin D.[1][2] Furthermore, the minor components of the Levorin complex (Levorin A1 and Levorin A3) have been shown to be identical to the corresponding minor components of the this compound complex.[5]

Both Levorin and this compound belong to the subgroup of aromatic heptaenes, characterized by a large macrolide ring containing a heptaene chromophore (seven conjugated double bonds), a polyol region, and a p-aminoacetophenone moiety attached to the macrolactone ring.[1][2] A mycosamine sugar is also glycosidically linked to the macrolide ring. The shared chemical formula for their main component (Levorin A2/Ascosin A2) is C₅₉H₈₄N₂O₁₈.[6]

Table 1: Structural and Physicochemical Properties of Levorin/Ascosin (Major Component A2)

PropertyValue
Chemical FormulaC₅₉H₈₄N₂O₁₈
Molecular Weight1109.3 g/mol
ClassPolyene Macrolide (Aromatic Heptaene)
Key Structural Features38-membered macrolide ring, Heptaene chromophore, Polyol region, p-aminoacetophenone side chain, Mycosamine moiety

Functional Comparison: Shared Mechanism and Activity

Given their structural identity, Levorin and this compound exhibit the same mechanism of action and a comparable spectrum of antifungal activity.

Mechanism of Action

The primary mechanism of action for Levorin and this compound, like other polyene antifungals, is the disruption of the fungal cell membrane.[7][8] This process is initiated by the high affinity of the polyene macrolide for ergosterol, the principal sterol in fungal cell membranes.[5][9] The binding of Levorin/Ascosin to ergosterol leads to the formation of pores or channels in the membrane.[7] This disruption of the membrane integrity results in the leakage of essential intracellular components, such as ions (K⁺, Na⁺, Ca²⁺) and small organic molecules, ultimately leading to fungal cell death.[7][9] This direct, fungicidal action is a key advantage of polyene antifungals.

Recent studies suggest a "sterol sponge" model, where polyenes extract ergosterol from the membrane, leading to a cascade of downstream effects that contribute to cell death.[1][2] Ergosterol is vital for various cellular processes in fungi, including the regulation of membrane fluidity, the function of membrane-bound proteins, endocytosis, and cell signaling.[5][9] The sequestration of ergosterol by Levorin/Ascosin disrupts these essential functions.

Signaling Pathway and Experimental Workflow

The interaction of Levorin and this compound with the fungal cell membrane initiates a series of events leading to cell death. While the direct disruption of the membrane is the primary mechanism, the downstream consequences can be considered a signaling cascade of cellular stress and failure.

cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Levorin/Ascosin Levorin/Ascosin Ergosterol Ergosterol Levorin/Ascosin->Ergosterol Binding Membrane_Pore Membrane Pore Formation / Ergosterol Sequestration Ergosterol->Membrane_Pore Ion_Leakage Ion (K+, Na+) Leakage Membrane_Pore->Ion_Leakage Metabolite_Leakage Metabolite Leakage Membrane_Pore->Metabolite_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death

Figure 1. Mechanism of action of Levorin and this compound.
Antifungal Spectrum

Levorin has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, including yeasts and filamentous fungi. Due to their identical nature, the antifungal spectrum of this compound is expected to be the same.

Table 2: In Vitro Antifungal Activity of Levorin

Fungal SpeciesMinimum Inhibitory Concentration (MIC) Range (µg/mL)
Candida albicans0.03 - 25
Torulopsis glabrata0.03 - 25
Aspergillus niger0.03 - 25
Trichophyton mentagrophytes0.03 - 25
Trichophyton soudanense0.03 - 25

Data sourced from Vulcanchem.[1]

Toxicity Profile

A significant limitation of polyene antifungals is their host toxicity, which arises from their ability to interact with cholesterol in mammalian cell membranes, although with a lower affinity than for ergosterol.[7] This interaction can lead to adverse effects, most notably nephrotoxicity and hemolytic activity. Given their identical structures, Levorin and this compound share the same toxicity profile.

Table 3: Acute Toxicity Data for Levorin

TestRoute of ExposureSpeciesDose
LD₅₀ (Lethal Dose, 50%)IntraperitonealMouse44 mg/kg

Data sourced from the Chemical Toxicity Database.[9]

Experimental Protocols

The evaluation of the antifungal activity and toxicity of compounds like Levorin and this compound relies on standardized experimental protocols. Below are detailed methodologies for two key assays.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antifungal Stock Solution:

  • Dissolve the antifungal agent (Levorin or this compound) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1280 µg/mL).

2. Preparation of Microtiter Plates:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium. The final volume in each well should be 100 µL.

  • Include a drug-free well for a positive growth control and an uninoculated well for a negative (sterility) control.

3. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.).

  • Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

  • Incubate the plate at 35°C for 24-48 hours.

5. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles and 100% for polyenes) compared to the growth control well.[10] This can be assessed visually or by using a spectrophotometer to measure optical density.[11]

Start Start Prep_Stock Prepare Antifungal Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Prep_Plates Prepare 96-well Plates with Serial Dilutions Prep_Stock->Prep_Plates Inoculate Inoculate Plates Prep_Plates->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Figure 2. Workflow for MIC determination by broth microdilution.
Hemolysis Assay

This assay is used to evaluate the lytic effect of a compound on red blood cells (erythrocytes), which is an indicator of its potential toxicity to mammalian cells.

1. Preparation of Erythrocyte Suspension:

  • Obtain fresh whole blood (e.g., human or rabbit) containing an anticoagulant.

  • Wash the red blood cells (RBCs) by centrifuging the blood, removing the supernatant and buffy coat, and resuspending the RBCs in phosphate-buffered saline (PBS). Repeat this washing step 3-4 times.

  • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

2. Assay Setup:

  • In a 96-well plate, prepare serial dilutions of the test compound (Levorin or this compound) in PBS.

  • Include a negative control (PBS only, for 0% hemolysis) and a positive control (a known lytic agent like Triton X-100 or distilled water, for 100% hemolysis).

3. Incubation:

  • Add the 2% RBC suspension to each well containing the test compound and controls.

  • Incubate the plate at 37°C for a specified time, typically 1-2 hours.

4. Measurement of Hemolysis:

  • After incubation, centrifuge the plate to pellet the intact RBCs.

  • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at a wavelength of 540 nm using a spectrophotometer. The absorbance is proportional to the amount of hemoglobin released from lysed RBCs.

5. Calculation of Percent Hemolysis:

  • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Start Start Prep_RBC Prepare Washed RBC Suspension Start->Prep_RBC Prep_Assay Prepare Compound Dilutions and Controls in 96-well Plate Start->Prep_Assay Add_RBC Add RBC Suspension to Wells Prep_RBC->Add_RBC Prep_Assay->Add_RBC Incubate Incubate at 37°C Add_RBC->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Measure_Abs Measure Supernatant Absorbance at 540 nm Centrifuge->Measure_Abs Calculate Calculate % Hemolysis Measure_Abs->Calculate End End Calculate->End

Figure 3. Workflow for the hemolysis assay.

Conclusion

The available scientific evidence strongly indicates that Levorin and this compound are structurally identical polyene macrolide antifungal complexes. Their shared chemical structure dictates an identical mechanism of action, antifungal spectrum, and toxicity profile. Both compounds exert their potent, broad-spectrum fungicidal activity by binding to ergosterol in the fungal cell membrane, leading to membrane disruption and cell death. While effective, their clinical utility is tempered by the host toxicity characteristic of polyene antifungals. The standardized experimental protocols for MIC determination and hemolysis assays are crucial for the continued evaluation and development of these and other antifungal agents. This comparative guide provides a comprehensive overview for researchers and professionals in the field, underscoring the importance of detailed structural and functional characterization in drug development.

References

A Comparative Guide to the Synergistic Antifungal Effects of Fluconazole Combinations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this review, specific experimental data on the synergistic effect of Ascosin with fluconazole is not available in published scientific literature. To provide a comprehensive guide for researchers, this document will use the well-documented interaction between fluconazole and Amphotericin B as a representative model to illustrate the principles, experimental validation, and mechanisms of antifungal synergy. This comparison will serve as a practical framework for evaluating potential synergistic combinations.

Introduction to Antifungal Synergy

The emergence of drug-resistant fungal pathogens, particularly species like Candida albicans, poses a significant challenge in clinical settings. Combination therapy, where two or more antifungal agents are used concurrently, is a promising strategy to enhance efficacy, reduce dosages to minimize toxicity, and overcome resistance. A synergistic interaction occurs when the combined effect of two drugs is significantly greater than the sum of their individual effects.

  • Fluconazole (FLC): A member of the triazole class, fluconazole is a widely used antifungal agent. It functions by inhibiting the fungal enzyme lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol.[1][2] Ergosterol is the primary sterol in the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungistatic activity.[2]

  • Amphotericin B (AmB): A polyene antifungal, Amphotericin B has a different mechanism of action. It binds directly to ergosterol in the fungal cell membrane, forming pores or channels.[1] This disruption leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, fungal cell death (fungicidal activity).[1]

The distinct mechanisms of FLC and AmB provide a compelling basis for potential synergistic interactions, where inhibiting ergosterol production could theoretically enhance the membrane-disrupting effects of AmB.

Mechanism of Action and Proposed Synergy Pathway

The synergistic potential between an azole (like fluconazole) and a polyene (like Amphotericin B) is rooted in their complementary attacks on the fungal cell membrane's ergosterol. Fluconazole first weakens the cell by depleting the total amount of available ergosterol. Subsequently, Amphotericin B can more effectively bind to the remaining ergosterol, causing rapid membrane disruption and cell death.

SynergyMechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol 14-alpha-demethylase (Erg11) 14-alpha-demethylase (Erg11) Lanosterol->14-alpha-demethylase (Erg11) Ergosterol Ergosterol 14-alpha-demethylase (Erg11)->Ergosterol Ergosterol_Mem Ergosterol (in membrane) Ergosterol->Ergosterol_Mem incorporation Membrane Membrane Integrity Ergosterol_Mem->Membrane maintains Result Synergistic Fungicidal Effect (Cell Lysis) Membrane->Result Loss leads to FLC Fluconazole FLC->14-alpha-demethylase (Erg11) Inhibits AmB Amphotericin B AmB->Ergosterol_Mem Binds to & Disrupts

Caption: Proposed synergistic mechanism of Fluconazole and Amphotericin B.

Quantitative Data: In Vitro Synergy Assessment

The synergistic interaction between two antifungal agents is quantified by determining their Minimum Inhibitory Concentrations (MICs) alone and in combination. The checkerboard microdilution method is the standard assay for this purpose. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI).

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The following table presents representative data for the combination of Fluconazole and Amphotericin B against clinical isolates of Candida tropicalis, demonstrating a significant synergistic effect.

Isolate IDMIC (µg/mL) - FLC AloneMIC (µg/mL) - AmB AloneMIC (µg/mL) - FLC in CombinationMIC (µg/mL) - AmB in CombinationFICIInteraction
CT-01160.520.030.185Synergy
CT-0232140.060.185Synergy
CT-0380.2510.030.245Synergy
CT-0464240.1250.125Synergy
CT-05160.520.060.180Synergy
Data is representative based on findings reported for C. tropicalis isolates showing synergy.[3]

Experimental Protocols

Checkerboard Microdilution Assay Protocol

This assay is the gold standard for evaluating in vitro synergy.[4][5]

1. Preparation of Materials:

  • Fungal Strains: Clinical isolates of Candida species.

  • Media: RPMI 1640 medium buffered with MOPS.

  • Antifungal Agents: Stock solutions of Fluconazole and Amphotericin B prepared in DMSO.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.

  • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.

3. Plate Setup:

  • Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.[4]

  • Create a two-dimensional serial dilution of the antifungal agents. Add 50 µL of decreasing concentrations of Fluconazole along the rows (horizontally) and 50 µL of decreasing concentrations of Amphotericin B down the columns (vertically).[4][6] This creates a matrix of different drug combination concentrations.

  • Include control wells for each drug alone, a growth control (no drug), and a sterility control (no inoculum).

4. Inoculation and Incubation:

  • Add 100 µL of the final fungal inoculum to each well (except the sterility control).

  • Incubate the plates at 35-37°C for 24 to 48 hours.

5. Determination of MIC and FICI Calculation:

  • The MIC is defined as the lowest concentration of the drug(s) that causes a significant inhibition of visible growth compared to the growth control.

  • Calculate the FICI using the following formula:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B [5]

CheckerboardWorkflow A Prepare Fungal Inoculum (0.5 McFarland) D Add Fungal Inoculum to each well A->D B Prepare 2-fold Serial Dilutions of FLC and AmB C Dispense Drugs into 96-Well Plate (FLC horizontally, AmB vertically) B->C C->D E Incubate Plate (37°C for 24-48h) D->E F Read MICs Visually or Spectrophotometrically E->F G Calculate FICI (FIC FLC + FIC AmB) F->G H Determine Interaction (Synergy, Additive, Antagonism) G->H

Caption: Standard workflow for the checkerboard microdilution assay.

Conclusion for Drug Development Professionals

The principle of combining antifungal agents with complementary mechanisms of action is a cornerstone of modern therapeutic strategy. As demonstrated with the Fluconazole and Amphotericin B model, such combinations can lead to potent synergistic effects, significantly lowering the required concentration of each drug to inhibit fungal growth. This guide provides a foundational framework for the in vitro assessment of novel combination therapies. For any new agent, such as this compound, a systematic evaluation beginning with checkerboard assays to establish synergy, followed by more complex models like time-kill studies and in vivo infection models, is essential to validate its potential as a viable component of combination antifungal therapy.

References

Cross-Resistance Between Ascosin and Other Polyene Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of Ascosin and other polyene antibiotics, supported by experimental data. The information is intended to assist researchers and professionals in the fields of mycology, infectious diseases, and antifungal drug development.

Introduction to this compound and Polyene Antibiotics

This compound is a polyene macrolide antibiotic belonging to the aromatic heptaene subgroup.[1][2] Structurally, its main component, this compound A2, has been shown to be identical to Candicidin D and Levorin A2.[1][2] Polyene antibiotics, a class of potent antifungal agents, exert their effect by binding to ergosterol, a primary sterol in fungal cell membranes. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death.[3][4] Resistance to polyenes, although relatively rare compared to other antifungal classes, is often associated with alterations in the fungal cell membrane's sterol composition.[3][5]

Experimental Data on Cross-Resistance

The following table summarizes the cross-resistance profile of this compound (as Candidin) and other polyenes against Candida albicans. The data is derived from studies where resistance was induced in vitro.

Antibiotic to Which Resistance Was InducedTest AntibioticFold Increase in Resistance (MIC)Cross-Resistance Observed
Candidin (this compound) Amphotericin B-Yes[6][7]
Nystatin-No[6][7]
Fungimycin-No[6][7]
Amphotericin B Candidin (this compound)-Yes[6][7]
Nystatin-No[6][7]
Fungimycin-No[6][7]

Data from Hebeka and Solotorovsky, 1965. The study demonstrated a 150-fold increase in resistance to candidin in the resistant strain. While the exact fold-increase for cross-resistance was not specified, the study concluded that candidin-resistant cells were also resistant to amphotericin B.

Further studies have shown that the Minimum Inhibitory Concentrations (MICs) of nystatin and amphotericin B tend to rise in parallel, suggesting some level of cross-resistance between these two polyenes in clinical isolates.[8][9] However, this is not consistently observed, and some amphotericin B-resistant isolates may remain susceptible to nystatin.[10]

Mechanism of Cross-Resistance

The primary mechanism underlying resistance and cross-resistance to polyene antibiotics involves alterations in the ergosterol biosynthesis pathway.[3][5] Mutations in the ERG genes, which encode the enzymes responsible for this pathway, can lead to a decrease in the cellular content of ergosterol or the production of alternative sterols that have a lower binding affinity for polyenes.

The differential cross-resistance patterns observed between different polyenes can be attributed to their distinct molecular structures and their specific interactions with different sterols. For instance, the structural similarity between this compound (Candidin) and Amphotericin B likely explains their observed cross-resistance. Conversely, the structural differences with Nystatin may account for the lack of cross-resistance.

Below is a diagram illustrating the ergosterol biosynthesis pathway and the points at which mutations can lead to polyene resistance.

Ergosterol_Biosynthesis_Pathway cluster_enzymes Ergosterol Biosynthesis Enzymes cluster_resistance Mutations Leading to Resistance cluster_drugs Polyene Antibiotics Squalene Squalene ERG1 ERG1 (Squalene epoxidase) Squalene->ERG1 Lanosterol Lanosterol ERG11 ERG11 (Lanosterol 14-α-demethylase) Lanosterol->ERG11 Fecosterol Fecosterol ERG6 ERG6 (C-24 methyltransferase) Fecosterol->ERG6 Episterol Episterol ERG2 ERG2 (C-8 isomerase) Episterol->ERG2 ERG3 ERG3 (C-5 desaturase) Episterol->ERG3 Ergosterol Ergosterol ERG5 ERG5 (C-22 desaturase) Ergosterol->ERG5 This compound This compound Ergosterol->this compound Binds to AmphotericinB Amphotericin B Ergosterol->AmphotericinB Binds to Nystatin Nystatin Ergosterol->Nystatin Binds to ERG1->Lanosterol ERG7 ERG7 (Lanosterol synthase) ERG11->Fecosterol ERG24 ERG24 (C-14 reductase) ERG6->Episterol ERG2->Ergosterol ERG3->Ergosterol ERG3_mut ERG3 Mutation ERG3_mut->ERG3 Inhibition ERG6_mut ERG6 Mutation ERG6_mut->ERG6 Inhibition ERG11_mut ERG11 Mutation ERG11_mut->ERG11 Inhibition

Caption: Ergosterol biosynthesis pathway and sites of mutation leading to polyene resistance.

Experimental Protocols

The determination of cross-resistance is primarily based on antifungal susceptibility testing, with the broth microdilution method being the standardized approach.

Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)

This protocol outlines the general steps for determining the Minimum Inhibitory Concentration (MIC) of polyene antibiotics against fungal isolates.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.

  • This suspension is then diluted to the final inoculum density of 0.5-2.5 x 10^3 cells/mL in RPMI 1640 medium.

2. Antifungal Agent Preparation:

  • Stock solutions of the polyene antibiotics are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of each antibiotic are prepared in 96-well microtiter plates using RPMI 1640 medium. The final concentration range should encompass the expected MIC values.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing the fungal inoculum without any antifungal) and a sterility control well (containing medium only) are included on each plate.

  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

  • The results are read visually or using a spectrophotometric plate reader.

Below is a workflow diagram for the broth microdilution protocol.

Broth_Microdilution_Workflow start Start culture Culture Fungal Isolate (24-48h at 35°C) start->culture prepare_inoculum Prepare Inoculum Suspension (1-5 x 10^6 cells/mL) culture->prepare_inoculum dilute_inoculum Dilute Inoculum (0.5-2.5 x 10^3 cells/mL in RPMI) prepare_inoculum->dilute_inoculum inoculate Inoculate Plates dilute_inoculum->inoculate prepare_plates Prepare Microtiter Plates (Serial dilutions of polyenes) prepare_plates->inoculate incubate Incubate Plates (24-48h at 35°C) inoculate->incubate read_mic Read MICs (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Conclusion

The available data indicates that there is cross-resistance between this compound (Candidin) and Amphotericin B in Candida albicans. This is likely due to their structural similarities and shared mechanism of action. However, cross-resistance is not observed with Nystatin, suggesting that it may be an alternative therapeutic option for infections caused by this compound- or Amphotericin B-resistant strains. The primary mechanism driving this cross-resistance is the alteration of the ergosterol biosynthesis pathway in the fungal cell membrane. Further research with a broader range of fungal species and clinical isolates is necessary to fully elucidate the cross-resistance patterns among all polyene antibiotics.

References

Validating Ascosin's Antifungal Activity Against Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel and existing compounds for efficacy against resilient fungal pathogens. Ascosin, a polyene macrolide antibiotic, represents a potential candidate in this ongoing battle. This guide provides a framework for validating this compound's antifungal activity, comparing its proposed mechanism with established antifungal agents, and offering detailed experimental protocols for its evaluation against resistant strains.

Performance Comparison with Alternative Antifungals

Table 1: Comparative In Vitro Activity of Antifungal Agents Against Fluconazole-Resistant Candida albicans

Antifungal AgentDrug ClassTypical MIC Range (µg/mL) Against Resistant StrainsNotes
This compound Polyene Data Not Available Efficacy against resistant strains requires experimental validation.
Amphotericin BPolyene0.25 - 2Generally effective against azole-resistant strains; resistance is rare.
FluconazoleAzole≥ 8Defining characteristic of resistant strains.
VoriconazoleAzole0.25 - >16Cross-resistance with fluconazole is common.
CaspofunginEchinocandin0.03 - 2Generally effective against azole-resistant strains.

Table 2: Comparative In Vitro Activity of Antifungal Agents Against Azole-Resistant Aspergillus fumigatus

Antifungal AgentDrug ClassTypical MIC Range (µg/mL) Against Resistant StrainsNotes
This compound Polyene Data Not Available Efficacy against resistant strains requires experimental validation.
Amphotericin BPolyene0.5 - 4Remains a key therapeutic option for azole-resistant aspergillosis.[1][2]
ItraconazoleAzole> 8Resistance is a growing concern.
VoriconazoleAzole> 2Cross-resistance with other azoles is prevalent.
CaspofunginEchinocandin0.015 - 0.06 (MEC)Exhibits fungistatic activity against Aspergillus.

Experimental Protocols

To validate the antifungal activity of this compound against resistant strains, standardized methodologies must be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

a. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus) to obtain pure colonies.

  • A suspension of fungal cells or conidia is prepared in sterile saline and adjusted to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.

  • The final inoculum is further diluted in RPMI 1640 medium to achieve a concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.

b. Assay Procedure:

  • A serial two-fold dilution of this compound is prepared in RPMI 1640 medium in a 96-well microtiter plate. A range of concentrations should be tested to capture the full dose-response curve.

  • Each well is inoculated with the prepared fungal suspension.

  • Positive (no drug) and negative (no inoculum) controls are included on each plate.

  • The plates are incubated at 35°C for 24-48 hours.

c. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the positive control. For polyenes like this compound, this is typically a 100% inhibition of growth (optically clear well).

Disk Diffusion Method

This method provides a qualitative assessment of antifungal susceptibility.

a. Inoculum and Plate Preparation:

  • A standardized fungal inoculum is prepared as described for the broth microdilution method.

  • The inoculum is evenly spread onto the surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.

b. Assay Procedure:

  • A sterile paper disk impregnated with a known concentration of this compound is placed on the agar surface.

  • The plate is incubated at 35°C for 24-48 hours.

c. Interpretation of Results:

  • The diameter of the zone of inhibition around the disk is measured. The size of the zone correlates with the susceptibility of the organism to the antifungal agent. Interpretive criteria (susceptible, intermediate, resistant) would need to be established for this compound.

Mechanism of Action and Signaling Pathways

Primary Mechanism of Action of Polyenes

This compound, as a polyene, is understood to exert its antifungal effect through direct interaction with the fungal cell membrane. The primary target is ergosterol, the main sterol component of fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular contents, ultimately leading to cell death.

G This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to FungalCellMembrane Fungal Cell Membrane This compound->FungalCellMembrane Targets Ergosterol->FungalCellMembrane Component of PoreFormation Pore Formation FungalCellMembrane->PoreFormation Leads to MembraneDisruption Membrane Disruption & Increased Permeability PoreFormation->MembraneDisruption IonLeakage Leakage of K+, Mg2+, and other ions MembraneDisruption->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

Caption: Primary mechanism of this compound action on the fungal cell membrane.

Fungal Stress Response to Ergosterol Depletion

While the primary action of polyenes is direct membrane disruption, this can trigger secondary cellular stress responses. Depletion of ergosterol or the presence of abnormal sterols in the membrane can activate signaling pathways that attempt to counteract the damage. In Candida species, the transcription factor Upc2 is a key regulator of ergosterol biosynthesis genes. Under conditions of low ergosterol, Upc2 is activated and promotes the transcription of genes in the ergosterol biosynthesis pathway. A similar response is observed in Aspergillus species, mediated by transcription factors such as SrbA and AtrR.

G cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ErgosterolDepletion Ergosterol Depletion This compound->ErgosterolDepletion Causes Upc2_inactive Inactive Upc2 ErgosterolDepletion->Upc2_inactive Triggers activation of Upc2_active Active Upc2 Upc2_inactive->Upc2_active Upc2_nucleus Active Upc2 Upc2_active->Upc2_nucleus Translocates to ERG_genes Ergosterol Biosynthesis Genes (ERG) Upc2_nucleus->ERG_genes Activates Transcription Ergosterol_synthesis Increased Ergosterol Synthesis ERG_genes->Ergosterol_synthesis Upregulates FungalCellMembrane FungalCellMembrane Ergosterol_synthesis->FungalCellMembrane Restores Membrane Ergosterol

Caption: Fungal stress response pathway to ergosterol depletion.

Conclusion

Validating the efficacy of this compound against resistant fungal strains is a critical step in assessing its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a standardized approach for determining its in vitro activity. While quantitative data for this compound is currently lacking, comparison with the known activities of other antifungal classes highlights the performance benchmarks it would need to meet or exceed. Understanding both its primary mechanism of action and the potential for triggering fungal stress responses will be crucial in its development and in anticipating potential mechanisms of resistance. Further research is imperative to generate the necessary data to fully evaluate this compound's place in the antifungal armamentarium.

References

In Vivo Comparison of Systemic Antifungals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for in vivo comparative data on an antifungal agent named "Ascosin" did not yield specific results. The query returned information on Ascorbic Acid, which is not a conventional systemic antifungal agent and lacks direct in vivo comparative studies against established antifungal drugs in the provided search results. Therefore, this guide focuses on a comparative analysis of three primary classes of systemic antifungals for which extensive in vivo data exists: Polyenes (Amphotericin B), Azoles (Fluconazole), and Echinocandins (Caspofungin).

This guide provides an objective comparison of the in vivo performance of these key systemic antifungal agents. The data presented is collated from various studies to assist researchers, scientists, and drug development professionals in understanding their relative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative In Vivo Efficacy

The efficacy of systemic antifungals is often evaluated in animal models of disseminated fungal infections, such as candidiasis. Key parameters include the reduction of fungal burden in target organs (e.g., kidneys, liver) and overall survival rates.

Drug ClassRepresentative AgentAnimal ModelKey Efficacy FindingsCitations
Polyenes Amphotericin BMurine CandidiasisHighly effective in reducing fungal burden in kidneys and liver. Considered a "gold standard" for comparison. Its efficacy can be reduced in neutropenic models compared to normal ones.[1][2][3][4]
Azoles FluconazoleMurine & Rat CandidiasisOrally active and effective in reducing kidney and liver fungal titers for susceptible Candida species like C. albicans, C. tropicalis, and C. glabrata. Slightly inferior to Amphotericin B in some studies. Ineffective against C. krusei in kidney models.[1][2][3][4]
Echinocandins CaspofunginMurine CandidiasisPotent activity against a broad range of Candida species, including those resistant to fluconazole. Demonstrates fungicidal activity. In clinical trials for invasive candidiasis, caspofungin was at least as effective as amphotericin B, with a more favorable safety profile.[5][6]

Mechanisms of Action

The distinct mechanisms of action for each antifungal class are fundamental to their spectrum of activity and potential for combination therapy.

Mechanism_of_Action cluster_fungal_cell Fungal Cell CellWall Cell Wall (β-(1,3)-D-glucan) CellMembrane Cell Membrane (Ergosterol) Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase GlucanSynthase β-(1,3)-D-glucan Synthase GlucanSynthase->CellWall Synthesis AmphotericinB Amphotericin B (Polyene) AmphotericinB->CellMembrane Binds to Ergosterol, forms pores, causes ion leakage Fluconazole Fluconazole (Azole) Fluconazole->Lanosterol Inhibits Caspofungin Caspofungin (Echinocandin) Caspofungin->GlucanSynthase Inhibits

Fig. 1: Mechanisms of action for major systemic antifungal classes.

Experimental Protocols

Standardized in vivo models are crucial for the preclinical evaluation of antifungal agents.[7] The murine model of disseminated candidiasis is a widely accepted standard.[8]

Murine Model of Disseminated Candidiasis

This model is a cornerstone for assessing the in vivo efficacy of antifungal drugs against systemic Candida infections.[8]

  • Animal Model : Female BALB/c or ICR mice (6-8 weeks old) are commonly used.[8][9]

  • Immunosuppression (Optional) : To mimic conditions in immunocompromised patients, mice can be rendered neutropenic. A common method involves intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg) on specific days before infection.[8]

  • Infection : Mice are infected via intravenous (e.g., tail vein) injection of a standardized inoculum of Candida albicans (e.g., 10⁴ or 10⁵ Colony Forming Units [CFUs]).[1][9]

  • Treatment : Antifungal treatment begins at a specified time post-infection (e.g., 24 hours).[1] Drugs are administered via clinically relevant routes:

    • Amphotericin B : Intraperitoneal (i.p.) once daily.[1]

    • Fluconazole : Oral gavage (p.o.) twice daily.[1]

    • Caspofungin : Intravenous (i.v.).[8]

  • Evaluation : Efficacy is assessed based on two primary endpoints:

    • Survival : Animals are monitored over a period (e.g., 14-21 days), and survival rates are recorded.[9]

    • Fungal Burden : A subset of animals is euthanized at specific time points (e.g., after 2 days of treatment). Target organs like the kidneys are removed, homogenized, and plated on selective agar to quantify the fungal load (CFU/gram of tissue).[1][2]

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase Animal_Selection Select Mice (e.g., BALB/c, 6-8 weeks) Immunosuppression Induce Neutropenia (Optional, e.g., Cyclophosphamide) Animal_Selection->Immunosuppression Infection Infect Mice with Candida (Intravenous Injection) Immunosuppression->Infection Treatment_Groups Administer Treatment (e.g., Vehicle, Drug A, Drug B) - Amphotericin B (i.p.) - Fluconazole (p.o.) Infection->Treatment_Groups 24h post-infection Survival Monitor Survival (e.g., 21 days) Treatment_Groups->Survival Fungal_Burden Determine Fungal Burden (CFU/g in Kidneys) Treatment_groups Treatment_groups Treatment_groups->Fungal_Burden Day X post-treatment

Fig. 2: General workflow for an in vivo antifungal efficacy study.

Comparative Toxicity

Toxicity is a critical differentiating factor among systemic antifungals and often influences clinical decision-making.

Drug ClassRepresentative AgentPrimary Toxicity ProfileCitations
Polyenes Amphotericin BNephrotoxicity is a major dose-limiting factor. Infusion-related reactions (fever, chills) are also common.[10]
Azoles FluconazoleGenerally well-tolerated. Potential for hepatotoxicity (elevated liver enzymes). Significant interactions with CYP450 enzymes can affect metabolism of other drugs.[8][10]
Echinocandins CaspofunginFavorable safety profile due to a fungal-specific target. Generally well-tolerated with minimal CYP450 interaction. Potential for elevated liver enzymes and infusion-related reactions.[8][10]

Conclusion

The choice of a systemic antifungal agent involves a trade-off between broad-spectrum efficacy, safety, and the immune status of the host. Amphotericin B remains a potent, broad-spectrum agent, but its use is often limited by significant toxicity.[10] Azoles like fluconazole offer the convenience of oral administration and a better safety profile but have a narrower spectrum and are subject to resistance.[1][2] Echinocandins, such as caspofungin, provide a valuable combination of potent fungicidal activity, a broad spectrum against Candida species, and a superior safety profile, making them a first-line choice for many invasive candidiasis cases.[5][11] The selection of an appropriate agent for research or clinical use must be guided by in vivo data on both efficacy and toxicity.

References

Safety Operating Guide

Proper Disposal Procedures for Ascosin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of "Ascosin," a term that can refer to two distinct substances. The primary focus will be on the more common formulation, a supplement containing ascorbic acid and zinc, followed by guidance for a less common antifungal antibiotic.

Identifying Your "this compound"

The first crucial step is to correctly identify the chemical composition of the "this compound" in your laboratory. The disposal procedure depends entirely on the nature of the substance.

  • Ascozin (Ascorbic Acid and Zinc): This is a common supplement. For example, Ascozin tablets may contain 500 mg of ascorbic acid and 15 mg of zinc, while Ascozin Max effervescent tablets can contain 1000 mg of ascorbic acid and 10 mg of zinc.[1]

  • This compound (Antifungal Antibiotic): An older substance, described in 1950s literature as an antifungal antibiotic produced by a streptomycete.[2]

Disposal of Ascozin (Ascorbic Acid and Zinc)

Ascorbic acid, the primary component of Ascozin, is generally not classified as a hazardous substance.[3] However, proper laboratory hygiene and waste management practices should always be followed.

Quantitative Data on Ascozin Formulations:

ProductAscorbic Acid ContentZinc Content
Ascozin Tablet500 mg15 mg
Ascozin Max Effervescent Tablet1000 mg10 mg

Experimental Protocols for Disposal:

Unused or Expired Ascozin:

  • Small Quantities: For small amounts of unused or expired Ascozin tablets or powder, disposal in the regular trash is generally acceptable, as ascorbic acid is a water-soluble vitamin. However, it is best practice to consult your institution's specific waste disposal guidelines.

  • Large Quantities: For larger quantities, it is recommended to dispose of the material as chemical waste through your institution's Environmental Health and Safety (EHS) office. This prevents the potential for environmental impact from concentrated zinc.

Contaminated Materials (e.g., spills):

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and safety glasses.[4]

  • Containment: For solid spills, sweep up the material and place it in a sealed container.[5] For liquid spills (from dissolved effervescent tablets), absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).

  • Disposal: Place the contained waste in a labeled container for chemical waste pickup by your institution's EHS office.

Empty Containers:

  • Rinsing: Thoroughly rinse the empty container with water.

  • Disposal: The rinsed container can typically be disposed of in the regular recycling or trash, depending on the container material and local regulations.

Disposal of this compound (Antifungal Antibiotic)

If you have identified your substance as the antifungal antibiotic this compound, it should be treated with greater caution, following standard procedures for antibiotic waste.

General Protocol for Antibiotic Waste:

  • Segregation: Do not mix antibiotic waste with other chemical or general waste streams. It should be segregated as biomedical or pharmaceutical waste.

  • Inactivation (if applicable): Some institutional protocols may require the inactivation of antibiotics before disposal, often through chemical means or autoclaving. Consult your institution's Biosafety Manual or EHS guidelines.

  • Packaging: Place the waste in a clearly labeled, sealed, and leak-proof container designated for antibiotic or pharmaceutical waste.

  • Disposal: Arrange for disposal through your institution's hazardous or biomedical waste management program. This typically involves incineration or other specialized treatment methods to ensure the complete destruction of the active compound.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of laboratory chemicals like this compound.

G A Start: Chemical for Disposal B Identify the Chemical (Check Label & SDS) A->B C Is it Ascozin (Ascorbic Acid & Zinc)? B->C  Yes G Unknown or Other Chemical B->G No D Follow Disposal Protocol for Ascorbic Acid/Zinc Waste C->D Yes E Is it this compound (Antifungal Antibiotic)? C->E No I Package, Label, and Dispose via EHS D->I F Treat as Antibiotic Waste (Follow Institutional Guidelines) E->F Yes E->G No F->I H Consult EHS/SDS for Specific Disposal Protocol G->H H->I J End I->J

Caption: Workflow for the safe disposal of this compound waste streams.

By following these procedures and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.

References

Essential Safety and Handling of Ascosin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent antifungal agents like Ascosin. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans to minimize risk and ensure operational integrity. This compound is a polyene macrolde antifungal antibiotic complex. Analytical studies have shown that its primary active component is structurally identical to Candicidin D and Levorin A2.[1] Therefore, safety and handling procedures should be aligned with the known hazards of these components, particularly the more hazardous component, Candicidin.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the necessary personal protective equipment when working with this compound, based on the hazard assessment of its primary component, Candicidin.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields.Protects eyes from potential splashes or aerosolized particles of this compound, which can cause irritation.
Skin Protection Impervious clothing, such as a fully-fastened lab coat.Prevents contact of this compound with the skin, as it is classified as harmful upon skin contact.[1]
Hand Protection Protective gloves (e.g., nitrile).Essential to prevent dermal absorption. Gloves should be inspected for integrity before use and changed regularly, or immediately if contaminated.
Respiratory Protection A suitable respirator should be used when handling the powder form or if there is a risk of generating aerosols. Use only outdoors or in a well-ventilated area.[1]This compound is harmful if inhaled, and respiratory protection minimizes the risk of inhaling fine particles.[1] A properly fitted respirator is crucial in these situations.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

Handling Protocol:

  • Preparation : Before handling this compound, ensure that the designated workspace is clean and uncluttered. A chemical fume hood should be used when working with the solid form to avoid inhalation of dust.

  • Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.

  • Weighing and Aliquoting : When weighing the solid form of this compound, use a containment balance or a fume hood to minimize the generation of airborne particles.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation : Move the individual to fresh air and keep them in a position comfortable for breathing.[1]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

Disposal Plan:

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure to others.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container designated for chemical waste. Dispose of the container through a licensed hazardous waste disposal service.
Contaminated Labware Disposable items (e.g., pipette tips, gloves, weighing paper) should be placed in a sealed bag and disposed of as hazardous chemical waste. Reusable glassware should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous liquid waste.
Liquid this compound Solutions Collect in a sealed, properly labeled container for hazardous liquid waste. Do not pour down the drain. The container should be sent for incineration or other approved disposal methods through a certified waste management company.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_area Prepare Designated Workspace don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid this compound in Fume Hood don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Workspace and Equipment experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Workflow for Safe Handling of this compound

By adhering to these guidelines, laboratory professionals can significantly mitigate the risks associated with handling the antifungal agent this compound, fostering a culture of safety and responsibility in the research environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.